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  • Product: (S)-2-(4-Bromophenyl)piperidine
  • CAS: 1228559-45-2

Core Science & Biosynthesis

Foundational

(S)-2-(4-Bromophenyl)piperidine chemical properties

An In-Depth Technical Guide to (S)-2-(4-Bromophenyl)piperidine: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of (S)-2-(4-Bromophenyl)piperidine, a chiral h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-(4-Bromophenyl)piperidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (S)-2-(4-Bromophenyl)piperidine, a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The 2-arylpiperidine motif is a privileged scaffold found in numerous bioactive molecules and approved pharmaceutical agents. This document details the compound's physicochemical and spectroscopic properties, outlines a robust, enantioselective synthesis protocol, and describes rigorous analytical methodologies for purity and enantiomeric excess determination. Furthermore, it explores the compound's applications as a versatile chiral building block in drug discovery, emphasizing the strategic utility of the bromophenyl group as a functional handle for molecular diversification. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Introduction: The 2-Arylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, forming the core of countless natural products and synthetic drugs.[1][2] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. When substituted at the 2-position with an aryl group, the resulting 2-arylpiperidine scaffold becomes a particularly valuable pharmacophore, prevalent in compounds targeting the central nervous system (CNS), as well as in receptor antagonists and enzyme inhibitors.[3][4][5]

The chirality at the C2 position is of paramount importance, as enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[6] The (S)-enantiomer of 2-(4-Bromophenyl)piperidine represents a specific, stereochemically pure building block. The incorporation of a bromine atom on the phenyl ring is a deliberate strategic choice; it serves as a highly versatile synthetic handle for downstream modifications via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide focuses on providing the core technical knowledge required to synthesize, characterize, and strategically utilize (S)-2-(4-Bromophenyl)piperidine in a research and development setting.

Core attributes of the 2-arylpiperidine scaffold.

Physicochemical and Spectroscopic Properties

Physicochemical Data

The fundamental properties of (S)-2-(4-Bromophenyl)piperidine and its commonly available hydrochloride salt are summarized below. Data for the free base is based on the racemic mixture unless otherwise specified, as specific data for the pure enantiomer is not widely published.

Chemical structure of (S)-2-(4-Bromophenyl)piperidine.
Property(S)-2-(4-Bromophenyl)piperidine (Free Base)(S)-2-(4-Bromophenyl)piperidine HCl SaltReference(s)
Molecular Formula C₁₁H₁₄BrNC₁₁H₁₅BrClN[7][8]
Molecular Weight 240.14 g/mol 276.60 g/mol [7][9]
CAS Number 383128-14-1 (Racemate)1391410-27-7[8][10]
Appearance Solid, semi-solid, or liquidSolid[8]
Purity Typically ≥97%Typically ≥95%[7][8]
Storage Conditions 2-8°C, dry, dark, sealed2-8°C, dry, sealed[8][9]
Computed LogP 3.6855N/A[9]
Topological Polar Surface Area (TPSA) 12.03 ŲN/A[9]
Spectroscopic Profile (Predicted & Interpreted)

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The following is an expert interpretation of the expected spectra.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen framework.[11]

    • δ 7.40-7.50 (d, 2H, J ≈ 8.4 Hz): Two aromatic protons ortho to the bromine atom. Their chemical shift is downfield due to the deshielding effect of the halogen.

    • δ 7.15-7.25 (d, 2H, J ≈ 8.4 Hz): Two aromatic protons ortho to the piperidine substituent.

    • δ 4.10-4.20 (dd, 1H): The benzylic proton at the C2 position. This is a key signal, expected to be a doublet of doublets due to coupling with the two adjacent protons on the piperidine ring (C3).

    • δ 3.10-3.20 (m, 1H) & δ 2.70-2.80 (m, 1H): The two protons at the C6 position adjacent to the nitrogen.

    • δ 1.50-2.00 (m, 7H): A complex multiplet region corresponding to the remaining six protons on the piperidine ring (C3, C4, C5) and the N-H proton. The N-H peak is often broad and its chemical shift can vary with concentration and temperature.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon NMR spectrum reveals the carbon skeleton of the molecule.

    • δ 140-145: Quaternary aromatic carbon attached to the piperidine ring.

    • δ 131-132: Aromatic CH carbons ortho to the bromine.

    • δ 128-129: Aromatic CH carbons ortho to the piperidine.

    • δ 120-122: Quaternary aromatic carbon attached to the bromine.

    • δ ~60: The C2 carbon, the chiral center.

    • δ ~47: The C6 carbon.

    • δ 25-35: The C3, C4, and C5 carbons of the piperidine ring.

  • FT-IR Spectroscopy (KBr Pellet/Thin Film): Infrared spectroscopy is used to identify the presence of key functional groups.[12]

    • ~3300 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 3000-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine ring.

    • ~1590, 1485 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1070, 1010 cm⁻¹: Strong bands associated with the para-substituted benzene ring.

    • ~820 cm⁻¹: C-H out-of-plane bending, confirming 1,4-disubstitution.

    • ~600-500 cm⁻¹: C-Br stretching vibration.

  • Mass Spectrometry (EI): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

    • M⁺ at m/z 240/242: The molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. This is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

    • Key Fragment: Loss of the bromophenyl group ([M - C₆H₄Br]⁺) would result in a fragment corresponding to the piperidine ring.

Synthesis and Purification

Overview of Synthetic Strategies

The enantioselective synthesis of 2-arylpiperidines is a well-explored area of organic chemistry.[1] Key strategies include:

  • Catalytic Hydrogenation of Pyridines: Asymmetric hydrogenation of substituted pyridines can yield chiral piperidines, though this often requires specialized catalysts and precursors.[1]

  • Cyclization of Acyclic Amines: Intramolecular reactions of linear amino-aldehydes or ketones can form the piperidine ring.[3]

  • Arylation of Piperidine Precursors: Direct C-H arylation or coupling reactions involving pre-functionalized piperidines are powerful modern methods. Palladium-catalyzed couplings, such as Negishi or Suzuki-Miyaura type reactions, are particularly effective.[3][13]

  • Biocatalysis: The use of enzymes like transaminases can provide highly enantioselective routes from keto-precursors under mild conditions.[14][15]

  • Kinetic Resolution: Separation of a racemic mixture by selectively reacting one enantiomer, often with a chiral base or catalyst.[16][17]

Exemplary Enantioselective Synthesis Protocol: Pd-Catalyzed Negishi Coupling

This protocol describes a robust and adaptable synthesis based on the deprotonation of an N-Boc protected piperidine, transmetalation to an organozinc species, and subsequent palladium-catalyzed Negishi coupling with 1-bromo-4-iodobenzene.[13] The use of a chiral ligand in the deprotonation step can achieve kinetic resolution, or a chiral separation can be performed post-synthesis.

Step 1: N-Boc Protection of Piperidine

  • To a stirred solution of piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine, which is often used without further purification.

Step 2: Deprotonation, Transmetalation, and Negishi Coupling

  • Deprotonation: In a flame-dried, argon-purged flask, dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (~0.2 M). Cool the solution to -78 °C.

  • Add sec-Butyllithium (s-BuLi, 1.2 eq, ~1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 3 hours at -78 °C. Causality: s-BuLi in the presence of the chelating agent TMEDA is a powerful base combination capable of deprotonating the C2 position of the piperidine ring.

  • Transmetalation: Add a solution of anhydrous zinc chloride (ZnCl₂, 1.3 eq) in THF dropwise to the organolithium species at -78 °C. Allow the mixture to slowly warm to 0 °C over 1 hour. Causality: Transmetalation from the highly reactive organolithium to the less reactive organozinc reagent is crucial for preventing side reactions and ensuring compatibility with the palladium catalyst.

  • Coupling: To the organozinc solution, add 1-bromo-4-iodobenzene (1.5 eq), followed by the palladium catalyst Pd(OAc)₂ (5 mol%) and the phosphine ligand tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P-HBF₄, 10 mol%).

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Causality: The bulky, electron-rich t-Bu₃P ligand is highly effective for Negishi cross-coupling reactions by promoting both oxidative addition and reductive elimination steps in the catalytic cycle.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection and Chiral Separation

  • Dissolve the crude N-Boc-2-(4-bromophenyl)piperidine in DCM (~0.3 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with ethyl acetate, combine organic layers, dry over Na₂SO₄, and concentrate to yield racemic 2-(4-bromophenyl)piperidine.

  • Purification & Separation: The crude product is first purified by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate/Triethylamine). The resulting racemic mixture is then resolved into its (S) and (R) enantiomers using preparative chiral HPLC (see Section 4.1).

synthesis_workflow Start Piperidine Step1 Step 1: N-Boc Protection (Boc₂O, Et₃N, DCM) Start->Step1 BocPip N-Boc-Piperidine Step1->BocPip Step2 Step 2: Deprotonation & Coupling (s-BuLi/TMEDA; ZnCl₂; 1-bromo-4-iodobenzene, Pd(OAc)₂/Ligand) BocPip->Step2 BocProduct N-Boc-2-(4-bromophenyl)piperidine (Racemic) Step2->BocProduct Step3 Step 3: Deprotection (TFA, DCM) BocProduct->Step3 RacemicProduct Racemic 2-(4-bromophenyl)piperidine Step3->RacemicProduct Step4 Step 4: Chiral Resolution (Preparative Chiral HPLC) RacemicProduct->Step4 FinalProduct (S)-2-(4-Bromophenyl)piperidine Step4->FinalProduct

Workflow for the synthesis and resolution of the target compound.

Analytical Methodologies

Determination of Enantiomeric Purity

Confirming the enantiomeric purity (or enantiomeric excess, e.e.) is a critical quality control step for any chiral compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[6] Polysaccharide-based CSPs are particularly effective for resolving piperidine derivatives.[18]

Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Begin with a polysaccharide-based chiral column, such as a Daicel Chiralpak IA (amylose-based) or Chiralpak IB (cellulose-based). These columns offer broad applicability.[18]

    • Standard dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Screening (Isocratic):

    • Normal Phase: This is often the most successful mode for this class of compounds.

      • Screen 1: Hexane/Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA).

      • Screen 2: Hexane/Ethanol (90:10 v/v) + 0.1% DEA.

      • Causality: The alcoholic modifier (IPA or ethanol) modulates retention time, while the basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its free base form.

    • Polar Organic Mode:

      • Screen 3: Acetonitrile + 0.1% DEA.

  • Method Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the resolution (Rs) and retention time. Increasing the alcohol percentage will decrease retention time.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Detection is typically performed using a UV detector at 254 nm, where the bromophenyl group absorbs strongly.

  • Analysis:

    • Prepare a ~1 mg/mL solution of the racemic standard to identify the retention times of both the (S) and (R) enantiomers.

    • Prepare a solution of the synthesized sample at the same concentration.

    • Inject both solutions. Calculate the enantiomeric excess using the peak areas:

      • e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

analytical_workflow Sample Synthesized Product Prep Sample Preparation (Dissolve in mobile phase) Sample->Prep HPLC Chiral HPLC System (Chiralpak IA/IB Column) Prep->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Output Detection->Chromatogram Analysis Data Analysis Chromatogram->Analysis Purity Purity (% Area) Analysis->Purity EE Enantiomeric Excess (e.e. %) Analysis->EE

Analytical workflow for purity and enantiomeric excess determination.

Applications in Research and Drug Discovery

(S)-2-(4-Bromophenyl)piperidine is not typically an end-product but rather a high-value intermediate for the synthesis of more complex molecular architectures.

  • Chiral Building Block: Its primary utility lies in its identity as a stereodefined fragment. Incorporating this piece into a larger molecule ensures that the specific 3D orientation of the bromophenyl group relative to the piperidine ring is known, which is essential for designing drugs with high target specificity.

  • The Bromine Synthetic Handle: The C-Br bond is a cornerstone of modern synthetic chemistry. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position of the phenyl ring.

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing alkyl or (hetero)aryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending the molecule or as precursors for other functional groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino substituents.

    • Heck Coupling: Reaction with alkenes to form substituted olefins.

    • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Potential Pharmacological Relevance: The 2-arylpiperidine core is present in drugs with diverse mechanisms of action. For example, the NK1 receptor antagonists (+)-CP-99,994 and (+)-L-733,060 feature this scaffold.[3] Derivatives have also been explored as p38 MAP kinase inhibitors, antipsychotics, and analgesics, highlighting the broad potential of new compounds derived from this starting material.[4][19]

Safety and Handling

  • Hazard Statement: The racemic compound is listed as H302: Harmful if swallowed.[8] Users should assume the enantiomer carries similar risks.

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8 °C, to ensure long-term stability.[8][9]

Conclusion

(S)-2-(4-Bromophenyl)piperidine is a strategically designed chiral intermediate with significant potential in medicinal chemistry and organic synthesis. Its defined stereochemistry, coupled with the synthetic versatility of the bromophenyl group, makes it an ideal starting point for the development of novel, structurally diverse, and stereochemically pure compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to access and utilize this valuable building block in their drug discovery and development programs.

References

  • Tong, R., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 458-463. [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. [Link]

  • Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Organic Letters, 10(17), 3923-5. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17093–17102. [Link]

  • Mattey, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1737–1746. [Link]

  • Doszhanova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Chemical-Pharmaceutical Journal, 57(1), 16-24. [Link]

  • Weintraub, P. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(21), 7298. [Link]

  • Al-wsabai, E. A., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(49), 34659-34676. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Jahan, S., et al. (2014). Analgesic activity of alkyl piperidine derivatives. International Journal of Biosciences, 5(1), 130-137. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(17), 11571–11583. [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]

Sources

Exploratory

Enantioselective Synthesis of (S)-2-(4-Bromophenyl)piperidine: A Technical Guide

Executive Summary The synthesis of enantiopure chiral 2-arylpiperidines is a cornerstone of modern medicinal chemistry. Specifically, (S)-2-(4-Bromophenyl)piperidine (CAS 1228559-45-2)[1] serves as a highly privileged bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure chiral 2-arylpiperidines is a cornerstone of modern medicinal chemistry. Specifically, (S)-2-(4-Bromophenyl)piperidine (CAS 1228559-45-2)[1] serves as a highly privileged building block in the development of pharmaceuticals, particularly those targeting neurological disorders and complex receptor modulators[2]. The presence of the para-bromo substituent provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making this intermediate indispensable for library generation.

This whitepaper provides an in-depth, authoritative analysis of the synthetic methodologies used to access (S)-2-(4-Bromophenyl)piperidine, detailing the mechanistic causality behind experimental choices, comparative analytics, and self-validating experimental protocols.

Retrosynthetic Strategies & Mechanistic Causality

Establishing the stereocenter at the C2 position of the piperidine ring is the primary synthetic challenge. We evaluate three distinct, field-proven strategies:

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral Ruthenium or Iridium catalyst (e.g., Ru-TsDPEN) to reduce 2-(4-bromophenyl)-3,4,5,6-tetrahydropyridine. The causality behind the high enantiomeric excess (ee) lies in the bifunctional nature of the catalyst. The TsDPEN ligand creates a rigid chiral pocket, while the NH-Ru moiety directs the approach of the imine via a highly organized, hydrogen-bonded transition state, selectively delivering a hydride to the Re face of the imine.

  • Chiral Auxiliary-Mediated Synthesis: Pioneered by Amat and colleagues, this approach relies on the cyclodehydration of δ -oxoacids with (R)-phenylglycinol to form chiral bicyclic lactams[3]. The stereocontrol during the reductive opening of the oxazolidine ring is dictated by the angular C-8a stereocenter, leading to predictable enantiodivergence[3].

  • Classical Resolution & Chiral SFC: For scalable industrial applications, synthesizing the racemic mixture followed by classical resolution using chiral acids (e.g., Di-p-toluoyl-D-tartaric acid) remains highly robust. Alternatively, preparative Chiral Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide phases (e.g., CHIRALPAK AD-H) offers rapid access to the pure enantiomer without the need for derivatization[4].

Retrosynthesis Target (S)-2-(4-Bromophenyl)piperidine Imine 2-(4-Bromophenyl)-3,4,5,6- tetrahydropyridine Target->Imine Asymmetric Reduction Racemate Racemic 2-(4-Bromophenyl)piperidine Target->Racemate Chiral Resolution Lactam Phenylglycinol-derived Bicyclic Lactam Target->Lactam Chiral Auxiliary

Caption: Retrosynthetic strategies for the enantioselective synthesis of (S)-2-(4-Bromophenyl)piperidine.

Comparative Analytics of Synthetic Routes

To guide route selection based on project phase (e.g., discovery vs. process chemistry), the quantitative data for each methodology is summarized below.

Synthetic MethodologyTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Cost Driver
Asymmetric Transfer Hydrogenation 85 - 92%> 95%HighChiral Metal Catalyst
Chiral Auxiliary (Phenylglycinol) 60 - 70%> 98%MediumMulti-step Synthesis
Classical Resolution (D-DTTA) 35 - 40% (max 50%)> 99% (post-recryst.)Very HighResolving Agent / Waste
Preparative Chiral SFC > 90%> 99%Low - MediumInstrument Time / Columns

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity at each step.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes an azeotropic mixture of formic acid and triethylamine. The causality of this specific reagent choice is critical: pure formic acid would rapidly degrade the catalyst, whereas the azeotrope provides a controlled, constant source of hydride while buffering the reaction system.

Workflow Step1 Imine Substrate Preparation Step2 Ru-TsDPEN Catalyst Loading Step1->Step2 Step3 Asymmetric Transfer Hydrogenation Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Chiral SFC Purification Step4->Step5

Caption: Step-by-step experimental workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, dissolve [RuCl2​(p-cymene)]2​ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM) (0.1 M). Stir at 25 °C for 30 minutes to ensure complete formation of the active 16-electron Ru-complex.

  • Substrate Loading: Transfer the activated catalyst solution to a Schlenk flask containing 2-(4-bromophenyl)-3,4,5,6-tetrahydropyridine (1.0 equiv, 10 mmol).

  • Hydride Donor Addition: Cool the mixture to 0 °C. Dropwise, add an azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 5.0 equiv). Self-Validation: The reaction must bubble slightly as CO2​ is evolved; vigorous bubbling indicates an improper azeotrope ratio.

  • Reaction Execution: Warm the reaction to 25 °C and stir for 18 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous Na2​CO3​ until the pH reaches 9. Extract with DCM ( 3×20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via flash chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH4​OH ) to yield (S)-2-(4-Bromophenyl)piperidine.

Protocol B: Classical Diastereomeric Resolution

When scaling up beyond 100 grams, classical resolution is often more cost-effective than ATH. Here, Di-p-toluoyl-D-tartaric acid (D-DTTA) is selected over standard D-tartaric acid. The bulky p-toluoyl groups enhance the rigidity of the crystal lattice, drastically improving the diastereomeric excess (de) during the primary crystallization event.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 2-(4-bromophenyl)piperidine (50 mmol) in boiling absolute ethanol (150 mL). In a separate flask, dissolve D-DTTA (25 mmol, 0.5 equiv) in boiling ethanol (50 mL).

  • Crystallization: Slowly add the D-DTTA solution to the amine solution under vigorous stirring. Remove from heat and allow the flask to cool ambiently to 25 °C over 4 hours, then transfer to a 4 °C cold room for 12 hours. Self-Validation: Rapid cooling will cause oiling out or kinetic trapping of the wrong diastereomer; slow thermodynamic cooling is mandatory.

  • Enrichment: Filter the resulting white crystalline precipitate. To achieve >99% de, resuspend the crystals in boiling ethanol (100 mL), dissolve completely, and repeat the slow cooling process.

  • Free-Basing: Suspend the highly pure diastereomeric salt in a biphasic mixture of ethyl acetate (100 mL) and water (100 mL). Slowly add 2M NaOH until the aqueous layer reaches pH 11.

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer with additional ethyl acetate ( 2×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate to yield analytically pure (S)-2-(4-Bromophenyl)piperidine. Verify enantiopurity via Chiral SFC[4].

References

  • Chemical Communications (RSC Publishing) - Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. URL: [Link]

  • Google Patents (US 10,093,663 B2) - Resolution of enantiomers via chiral SFC.

Sources

Foundational

Advanced Methodologies in the Chiral Synthesis of 2-Arylpiperidines: A Technical Whitepaper

Executive Summary The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and active pharmaceutical ingredients (APIs), including the tobacco alkaloid anabasine, the ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and active pharmaceutical ingredients (APIs), including the tobacco alkaloid anabasine, the central nervous system stimulant dexmethylphenidate, and various oncology candidates. The primary synthetic challenge lies in establishing absolute stereocontrol at the C2 position adjacent to the basic nitrogen atom.

Historically, accessing these chiral centers required lengthy chiral pool syntheses or optical resolution via diastereomeric salt formation, which suffers from a maximum 50% theoretical yield. Modern synthetic organic chemistry has shifted toward catalytic, enantioselective methodologies. This whitepaper critically evaluates three state-of-the-art approaches: Asymmetric Hydrogenation of Pyridinium Salts , Catalytic Dynamic Resolution (CDR) via Lithiation/Cross-Coupling , and Chiral Auxiliary-Mediated Cyclodehydration .

G Target Chiral 2-Arylpiperidines Path1 Asymmetric Hydrogenation (Pyridinium Salts) Path1->Target Ir-Catalyst Path2 Asymmetric Lithiation & Cross-Coupling Path2->Target s-BuLi / Pd-Cat Path3 Chiral Lactam Cyclodehydration Path3->Target (R)-Phenylglycinol

Strategic pathways for the enantioselective synthesis of 2-arylpiperidines.

Mechanistic Pathways & Strategic Approaches

Asymmetric Hydrogenation of Pyridinium Salts

Direct asymmetric hydrogenation of unactivated pyridines is notoriously difficult because the basic nitrogen atom strongly coordinates to and poisons transition-metal catalysts. To circumvent this, the pyridine ring is pre-activated by N-alkylation to form a pyridinium salt.

Causality & Mechanism: Using an Iridium(III) catalyst with a chiral ligand (e.g., Segphos derivatives), the hydrogenation proceeds via an outer-sphere dissociative mechanism . Density Functional Theory (DFT) calculations reveal that the initial hydride transfer forms a dihydropyridine intermediate, which isomerizes to an enamine. Crucially, the stereocenter is not set during the hydride transfer. Instead, the initial protonation of the enamine intermediate is the enantiodetermining step, dictating the stereochemical outcome before the final reduction to the piperidine[1].

G Substrate N-Benzylpyridinium Salt Intermediate1 Dihydropyridine Substrate->Intermediate1 Hydride Transfer IrCat Ir(III)-Hydride Complex IrCat->Intermediate1 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Isomerization EnantioStep Stereoselective Protonation (Enantiodetermining Step) Intermediate2->EnantioStep H+ Product Chiral 2-Arylpiperidine EnantioStep->Product Final Reduction

Outer-sphere mechanism of Ir-catalyzed asymmetric hydrogenation of pyridinium salts.
Catalytic Dynamic Resolution (CDR) & Cross-Coupling

An alternative strategy involves the direct functionalization of the C(sp3)-H bond adjacent to the nitrogen in piperidine.

Causality & Mechanism: N-Boc-piperidine is deprotonated using s-BuLi. The Boc group is essential here; it provides dipole stabilization to the adjacent carbanion via the Complex-Induced Proximity Effect (CIPE). At -78 °C, the resulting N-Boc-2-lithiopiperidine undergoes rapid epimerization. By introducing a substoichiometric amount of a chiral diamine ligand, the system undergoes Catalytic Dynamic Resolution (CDR) . The chiral ligand acts as a thermodynamic sink, selectively binding one enantiomer of the organolithium species.

Because organolithium species are highly reactive and prone to racemization during cross-coupling, a transmetalation step to Zinc Chloride ( ZnCl2​ ) is executed. This forms a configurationally rigid organozinc intermediate that smoothly undergoes Palladium-catalyzed Negishi coupling with aryl halides, retaining the established stereochemistry[2]. Similar kinetic resolution principles using n-BuLi/sparteine have been successfully applied to spirocyclic 2-arylpiperidines[3].

G BocPip N-Boc-Piperidine RacLithio Racemic N-Boc-2-lithiopiperidine (Rapid Epimerization) BocPip->RacLithio s-BuLi, -78°C ResolvedLithio Enantioenriched Lithio-Complex RacLithio->ResolvedLithio CDR ChiralLigand Chiral Diamine Ligand (Thermodynamic Sink) ChiralLigand->ResolvedLithio ZincInt Organozinc Intermediate (Configurational Retention) ResolvedLithio->ZincInt ZnCl2 Coupling Pd-Catalyzed Negishi Coupling (+ Aryl Halide) ZincInt->Coupling Transmetalation Product Chiral 2-Arylpiperidine Coupling->Product

Catalytic Dynamic Resolution (CDR) and cross-coupling workflow for 2-arylpiperidines.
Chiral Auxiliary-Mediated Cyclodehydration

For highly substituted or bridged piperidine derivatives, chiral auxiliaries remain a robust choice. The cyclodehydration of achiral or racemic δ -oxoacids with (R)-phenylglycinol affords chiral bicyclic lactams. The rigid bicyclic framework dictates the facial selectivity of subsequent reductions (e.g., using 9-BBN), allowing for the enantiodivergent synthesis of both (R)- and (S)-2-arylpiperidines from a common intermediate[4].

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols incorporate in-process analytical controls to validate intermediate formation before proceeding to the next synthetic step.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Reference implementation based on 1[1].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (1.0 mol %) and a chiral bisphosphine ligand like (R)-Segphos (2.2 mol %) in anhydrous toluene. Stir for 30 minutes at room temperature.

  • Substrate Loading: Add the N-benzyl-2-arylpyridinium salt (1.0 equiv) and iodine ( I2​ , 10 mol %) as an additive to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to 50 atm.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via a mass flow controller to track H2​ uptake. The reaction is deemed complete when hydrogen consumption plateaus (typically 12-24 hours at 25 °C).

  • Workup & Verification: Vent the reactor carefully. Filter the mixture through a short pad of silica gel to remove the iridium catalyst.

  • Self-Validation (Stereochemical Check): Before proceeding to N-debenzylation, analyze an aliquot of the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric ratio (er). Expected er is >95:5.

Protocol B: CDR and Negishi Cross-Coupling

Reference implementation based on 2[2].

  • Lithiation: To an oven-dried flask under N2​ , add N-Boc-piperidine (1.0 equiv) in anhydrous diethyl ether. Cool to -78 °C. Add s-BuLi (1.2 equiv) dropwise.

  • Self-Validation (Lithiation Check): Monitor via in situ ReactIR to observe the disappearance of the N-Boc carbonyl stretch and the appearance of the prelithiation complex. Alternatively, quench a 0.1 mL aliquot with CD3​OD and analyze via 1H NMR to confirm >95% deuterium incorporation at the C2 position.

  • Dynamic Resolution: Add the chiral diamine ligand (5-10 mol %). Stir at -78 °C for 4 hours to allow thermodynamic equilibration to the favored enantioenriched lithio-complex.

  • Transmetalation: Add a solution of anhydrous ZnCl2​ (1.5 equiv) in THF dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature.

  • Cross-Coupling: In a separate flask, prepare the active Pd catalyst by mixing Pd(OAc)2​ (5 mol %) and t-Bu3​P⋅HBF4​ (10 mol %). Add this catalyst solution and the aryl bromide (0.8 equiv) to the organozinc mixture. Stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the performance metrics of the discussed methodologies, providing a comparative baseline for synthetic route design.

MethodologySubstrate ScopeCatalyst / Key ReagentTypical Yield (%)Enantiomeric Ratio (er)Key Advantage
Asymmetric Hydrogenation Pyridinium Salts [Ir(COD)Cl]2​ / (R)-Segphos85 - 98%Up to 99:1Highly atom-economical; avoids stoichiometric chiral auxiliaries.
CDR & Negishi Coupling N-Boc-Piperidines-BuLi / Chiral Diamine / Pd-Cat70 - 88%92:8 to 96:4Direct C-H functionalization; modular coupling with diverse aryl halides.
Chiral Lactam Route δ -Oxoacids(R)-Phenylglycinol65 - 80% (Over 3 steps)>99:1 (Diastereopure)Enantiodivergent; allows access to both (R) and (S) enantiomers from one intermediate.

Conclusion

The enantioselective synthesis of 2-arylpiperidines has evolved from stoichiometric chiral resolutions to highly sophisticated catalytic systems. The choice of methodology depends heavily on the target molecule's functional group tolerance. Ir-catalyzed hydrogenation offers unparalleled atom economy for simple aryl substitutions, while CDR/cross-coupling provides modularity for late-stage functionalization. For complex, multi-substituted piperidines, chiral auxiliary-mediated cyclodehydration remains a highly reliable, stereodivergent approach.

References

  • Enantioselective Synthesis of α -(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Organic Letters (ACS Publications), 2018 URL:[Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines Organic Letters (ACS Publications), 2010 URL:[Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine Chemical Communications (RSC Publishing), 2002 URL:[Link]

  • Synthesis of Enantioenriched Spirocyclic 2-Arylpiperidines via Kinetic Resolution Organic & Biomolecular Chemistry (RSC Publishing), 2024 URL:[Link]

Sources

Exploratory

Biological Activity of Brominated Heterocyclic Compounds: A Technical Guide to Mechanisms, Synthesis, and Pharmacological Screening

Executive Summary Brominated heterocyclic compounds occupy a privileged chemical space in modern drug discovery. The incorporation of bromine atoms into aromatic and heteroaromatic ring systems—such as indoles, pyrroles,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated heterocyclic compounds occupy a privileged chemical space in modern drug discovery. The incorporation of bromine atoms into aromatic and heteroaromatic ring systems—such as indoles, pyrroles, furanones, and quinoxalines—is not merely a structural variation; it is a strategic pharmacological modification. As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, delving into the physicochemical causality of bromination, the specific biological pathways these compounds modulate, and the self-validating experimental protocols required to synthesize and evaluate them.

Mechanistic Grounding: The Pharmacological Role of Bromine

The biological activity of brominated heterocycles is driven by three fundamental physicochemical alterations introduced by the bromine atom:

  • Halogen Bonding (σ-Hole Interactions): The electron-withdrawing nature of the heterocyclic core polarizes the bromine atom, creating a region of positive electrostatic potential known as a σ-hole. This enables highly directional, non-covalent halogen bonding with Lewis basic residues (e.g., carbonyl oxygens in protein backbones). This interaction significantly enhances target selectivity and binding affinity, as observed in brominated imidazo[4,5-b]pyrazinones 1.

  • Lipophilicity and Membrane Permeability: The large van der Waals radius of bromine increases the overall lipophilicity (LogP) of the heterocycle. This facilitates passive diffusion across lipid bilayers, a critical factor for compounds targeting the central nervous system (CNS) or intracellular receptors.

  • Electronic Modulation and Steric Shielding: Bromine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density via resonance (+M). This dual nature modulates the pKa of adjacent functional groups. Furthermore, the steric bulk of bromine can shield adjacent metabolic liabilities (e.g., cytochrome P450 oxidation sites), extending the compound's biological half-life.

Key Biological Activities and Target Pathways

Kinase Inhibition in Neurodegenerative Diseases

Marine-derived brominated indoles, such as kororamides and convolutamines, have emerged as potent inhibitors of Tau and dual-specificity kinases (e.g., GSK3β, DYRK1A, CLK1) implicated in Alzheimer's disease. Computational and in vitro studies reveal that the indole scaffold mimics the adenine ring of ATP, while the bromine substituents anchor the molecule deep within the hydrophobic hinge region of the kinase, optimizing the binding energy of the ligand-target complex 2.

Antimicrobial Efficacy and Quorum Sensing Inhibition

Brominated pyrrole alkaloids, such as Marmaricines A-C isolated from the marine sponge Agelas sp., exhibit potent bactericidal and fungicidal activities, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans3.

Furthermore, brominated furanones and their dihydropyrrolone analogues (fimbrolide derivatives) act as potent Quorum Sensing (QS) inhibitors. By competitively binding to autoinducer receptors in Pseudomonas aeruginosa, these compounds suppress virulence factor production and biofilm formation without exerting the selective survival pressure that typically drives antibiotic resistance 4.

Anti-Inflammatory Modulation

Naturally occurring 6-bromoindoles and synthetic 6-bromoisatins demonstrate significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), TNFα, and PGE2. Mechanistically, these compounds block the nuclear translocation of Nuclear Factor kappa B (NFκB) in macrophages, thereby halting the inflammatory cascade at the transcriptional level 5.

Quantitative Pharmacological Data

To facilitate cross-compound comparison, the following table summarizes the quantitative biological metrics of key brominated heterocycles discussed in recent literature.

Compound / ExtractBiological Target / AssayQuantitative MetricSource
6,8-Dibromo-2,3-dimethylquinoxaline General Cytotoxicity / SynthesisYield: 92%, MP: 188-190 °CBenchchem 6
Marmaricines A & B MRSA (Antibacterial)MIC: 8 µg/mL, MBC: 16 µg/mLMDPI 3
Marmaricine C MRSA (Antibacterial)MIC: 16 µg/mL, MBC: 32 µg/mLMDPI 3
Hypobranchial Gland Extract NO Production (Inflammation)IC50: 30.8 µg/mLSemantic Scholar 5
6-Bromoindole NFκB Translocation60.7% reduction at 40 µg/mLSemantic Scholar 5
Fimbrolide Analogues (39-40, 44) P. aeruginosa Quorum SensingQSI Activity at 62.5 µMResearchGate 4

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating explicit causality for each methodological choice.

Protocol 1: Synthesis of 6,8-Dibromo-2,3-dimethylquinoxaline

This protocol outlines the condensation of an aromatic diamine with a dione to form a brominated quinoxaline core, a common scaffold for anticancer screening.

  • Condensation Reaction: Dissolve 1.0 eq of 3,5-dibromobenzene-1,2-diamine in absolute ethanol. Add 1.1 eq of butane-2,3-dione and 3 drops of glacial acetic acid.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state. The glacial acetic acid acts as a crucial catalyst; it protonates the carbonyl oxygen of the dione, significantly increasing its electrophilicity and facilitating rapid nucleophilic attack by the sterically hindered brominated amine.

  • Reflux and Monitoring: Reflux the mixture for 4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. The system is self-validating when the ninhydrin-positive diamine spot (lower Rf) completely disappears and is replaced by a highly UV-active product spot (higher Rf), confirming complete cyclization.

  • Crystallization and Purification: Cool the mixture to room temperature, filter the resulting solid, and wash with ice-cold ethanol.

    • Causality: The planar, rigid quinoxaline product has significantly lower solubility in cold ethanol than the unreacted starting materials. Washing with ice-cold ethanol removes residual dione and acetic acid without solubilizing the target crystal lattice, ensuring high purity (>95%) without the need for column chromatography.

Protocol 2: AhR-Dependent Reporter Gene Assay for Brominated Indoles

Brominated indoles often exhibit weak-to-moderate Aryl Hydrocarbon Receptor (AhR) agonist activity 7. This protocol measures EROD (Ethoxyresorufin-O-deethylase) or luciferase activity to quantify receptor activation.

  • Cell Seeding and Acclimation: Seed recombinant hepatoma cells (e.g., H4L1.1c4) in 96-well plates at a density of 1×104 cells/well.

    • Causality: Cells must be incubated for 24 hours prior to dosing. This allows the cells to recover from trypsin-induced membrane stress and ensures that basal receptor expression levels are stabilized before xenobiotic exposure.

  • Compound Dosing: Treat cells with the brominated indole library (10 µM final concentration) dissolved in DMSO.

    • Validation Check: This assay must include a vehicle control (0.1% DMSO) to establish baseline luminescence, and a positive control (0.1 nM TCDD) to define maximal AhR activation. The assay is only valid if the TCDD signal is at least 10-fold above the DMSO baseline, confirming the responsiveness of the reporter construct.

  • Incubation and Lysis: Incubate the dosed cells for 24 hours, then lyse using a standard passive lysis buffer.

    • Causality: A 24-hour incubation window is critical. It provides sufficient time for the ligand-AhR complex to translocate to the nucleus, bind to Xenobiotic Response Elements (XREs), and drive the transcription and translation of the reporter enzyme.

  • Quantification: Add the luciferin substrate and measure light emission using a microplate luminometer.

Visualizations

NFkB_Pathway LPS LPS / Cytokines Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IkB Degradation IKK->IkB NFkB NFkB Translocation IkB->NFkB Transcription Pro-inflammatory Cytokines (TNFα, NO) NFkB->Transcription Inhibitor 6-Bromoindole Inhibitor->NFkB Blocks Translocation

Mechanism of anti-inflammatory action: 6-Bromoindole inhibits NFκB nuclear translocation.

QSI_Workflow Synthesis 1. Sonogashira Coupling (Brominated Furanones) Purification 2. Column Chromatography & HRMS Validation Synthesis->Purification Incubation 3. Co-incubation with P. aeruginosa Reporter Purification->Incubation Measurement 4. Bioluminescence / Fluorescence Quantification Incubation->Measurement Analysis 5. IC50 Determination & Biofilm Assessment Measurement->Analysis

Experimental workflow for synthesizing and evaluating brominated furanones as QS inhibitors.

References

  • Smolecule. 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one. 1

  • MDPI. Kororamides, Convolutamines, and Indole Derivatives as Possible Tau and Dual-Specificity Kinase Inhibitors for Alzheimer's Disease. 2

  • MDPI. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp.3

  • ResearchGate. Alkyne-Substituted Fimbrolide Analogues as Novel Bacterial Quorum-Sensing Inhibitors. 4

  • Semantic Scholar. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc.5

  • Benchchem. Synthesis of Novel Heterocyclic Compounds from 3,5-Dibromobenzene-1,2-diamine. 6

  • NIH/PMC. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists.7

Sources

Foundational

Mechanistic Paradigms in Asymmetric Piperidine Synthesis

Discovery and Synthesis of Novel Chiral Piperidine Scaffolds: A Technical Guide for Drug Development As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurr...

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Synthesis of Novel Chiral Piperidine Scaffolds: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring structural bottleneck: the asymmetric synthesis of piperidines. Piperidines represent the most prevalent nitrogenous heterocycle in FDA-approved therapeutics, forming the core of blockbuster drugs like the PARP inhibitor Niraparib. Historically, accessing these chiral scaffolds relied heavily on the resolution of racemic mixtures or chiral pool synthesis—approaches that are inherently atom-inefficient and structurally limiting.

Recent breakthroughs in transition-metal catalysis, radical chemistry, and C–H functionalization have fundamentally shifted this paradigm. This whitepaper dissects the mechanistic causality behind state-of-the-art synthetic methodologies, providing actionable, self-validating protocols for the de novo construction of highly enantioenriched piperidine scaffolds.

To move beyond the limitations of classical resolution, modern synthetic logic dictates that we must build chirality directly into the ring-forming step or selectively functionalize pre-existing achiral precursors. Three field-proven paradigms currently dominate this space.

A. Radical-Mediated δ C–H Cyanation (Interrupted HLF Reaction)

The century-old Hofmann-Löffler-Freytag (HLF) reaction is a classic method for pyrrolidine synthesis via an unselective, radical-mediated 1,5-hydrogen atom transfer (HAT). However, traditional HLF reactions yield racemic products. Zhang and Nagib [1] successfully intercepted this N-centered radical relay using a chiral Copper(I/II) catalyst system.

The Causality: The chiral Cu catalyst is not merely a bystander; it actively initiates the HAT process and, crucially, terminates the resulting δ-carbon radical via enantioselective cyanation. By installing a distal nitrile group (a carbonyl surrogate) with >90% enantiomeric excess (ee), the acyclic amine is perfectly primed for subsequent reduction and cyclization into a chiral piperidine. This prevents the racemic background recombination that traditionally plagues radical C–H functionalizations.

G A Acyclic Amine Precursor B N-Centered Radical (Cu-Initiated) A->B Oxidation C δ-Carbon Radical (via 1,5-HAT) B->C Intramolecular HAT D Chiral δ-Amino Nitrile (Cu-Terminated) C->D Enantioselective Cyanation E Chiral Piperidine Scaffold D->E Cyclization & Reduction

Pathway of Cu-catalyzed radical-mediated δ C-H cyanation for piperidine synthesis.

B. Copper-Catalyzed Homo-Mannich Reaction

The Mannich reaction is foundational for synthesizing β-amino carbonyls via enolate addition to imines. However, accessing the γ-amino carbonyls required for piperidine synthesis necessitates a homoenolate. Zhao, Lan, Tan, and Zhang [2] demonstrated that cyclopropanols act as ideal homoenolate equivalents when subjected to a diketiminate-complexed Cu catalyst.

The Causality: Experimental validation revealed a critical mechanistic dependency: when the reaction is run under argon, no product forms. Air is strictly required to oxidize the Cu(I) precatalyst into the active Cu(II)–diketiminate complex. Once formed, this active species triggers the ring-opening of the cyclopropanol, generating a copper-bound homoenolate that undergoes highly diastereoselective and enantioselective addition to in situ generated imines, yielding complex 2,6-disubstituted piperidines.

HomoMannich N1 Cyclopropanol + In situ Imine N2 Cu(II) Catalyst Activation (Air) N1->N2 Ligand Exchange N3 Homoenolate Formation N2->N3 Ring Opening N4 Enantioselective C-C Addition N3->N4 Chiral Control N5 2,6-Disubstituted Piperidine N4->N5 Intramolecular Cyclization

Workflow of the Copper-catalyzed Homo-Mannich reaction utilizing cyclopropanols.

C. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

For researchers starting from abundant aromatic feedstocks, the dearomatization of pyridines is highly strategic. By partially reducing pyridine to a dihydropyridine derivative, the system is primed for a Rhodium-catalyzed asymmetric reductive Heck reaction [3]. Using chiral ligands like (S)-Segphos, arylboronic acids are inserted with near-perfect enantiocontrol, providing enantioenriched 3-substituted tetrahydropyridines that are easily reduced to the final piperidine scaffold.

Quantitative Data Presentation

To facilitate experimental design, the following table summarizes the operational metrics of these three core methodologies.

MethodologyCatalyst / Ligand SystemKey IntermediateStereoselectivity (ee / dr)Primary Application
Radical δ C–H Cyanation Cu(OTf)₂ / Chiral Bisoxazolineδ-Amino NitrileUp to 95% eeSynthesis of β-aryl piperidines (e.g., Niraparib core)
Homo-Mannich Reaction CuCl / Chiral Diketiminate (Air)Cu-Bound HomoenolateUp to 99% ee, >20:1 dr2,6-disubstituted piperidines / Alkaloid total synthesis
Asymmetric Reductive Heck [Rh(cod)OH]₂ / (S)-Segphos3-Substituted TetrahydropyridineUp to 98% eeC3-arylated chiral piperidines

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Enantioselective δ C–H Cyanation of Acyclic Amines [1]

Objective: Synthesize an enantioenriched δ-amino nitrile precursor.

  • Catalyst Assembly: In an argon-filled glovebox, charge an oven-dried 8 mL vial with Cu(OTf)₂ (3.0 mol%) and the selected chiral bisoxazoline ligand (7.5 mol%). Add a solvent mixture of MeCN:DMAc (20:1, 0.05 M). Stir at room temperature for 30 minutes to ensure complete complexation (solution will turn deep blue/green).

  • Radical Initiation Setup: To the active catalyst solution, add the acyclic aliphatic amide substrate (0.1 mmol) and trimethylsilyl cyanide (TMSCN, 1.8 equiv) as the carbonyl surrogate.

  • Oxidative Turnover: Introduce the oxidant (e.g., an N-fluorobenzenesulfonimide derivative) to initiate the N-centered radical. Seal the vial tightly.

  • Reaction Execution: Stir the mixture at 23 °C for 18 hours. Causality Check: The low temperature suppresses background racemic HAT, allowing the Cu-chiral ligand complex to dictate the stereochemistry of the cyanation termination step.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via flash column chromatography.

  • Self-Validation Checkpoint: Isolate the δ-amino nitrile and immediately analyze via Chiral HPLC (e.g., Chiralcel OD-H column). An ee of >90% confirms successful catalyst-controlled termination. Subsequent reduction (LiAlH₄) and intramolecular amination yield the chiral piperidine.

Protocol B: Copper-Catalyzed Homo-Mannich Reaction [2]

Objective: Synthesize a chiral 2,6-disubstituted piperidine from a cyclopropanol.

  • Imine Generation: In a reaction tube, combine the target aldehyde (0.2 mmol) and primary amine (0.2 mmol) in ethyl acetate (2.0 mL). Stir for 1 hour over 4Å molecular sieves to form the imine in situ.

  • Catalyst Activation (Critical Step): In a separate vial, combine CuCl (10 mol%) and the chiral diketiminate ligand (12 mol%) in ethyl acetate. Crucial: Stir this mixture under an air atmosphere for 1 hour. Causality Check: The color change from colorless to dark brown indicates the successful oxidation of Cu(I) to the active Cu(II) species.

  • Ring Opening & Addition: Transfer the activated Cu(II) catalyst solution to the imine mixture. Slowly add the cyclopropanol derivative (0.3 mmol) via syringe pump over 2 hours to prevent homocoupling of the homoenolate.

  • Cyclization: Stir the reaction at room temperature for 12 hours. The initial addition product spontaneously cyclizes to form the piperidine ring.

  • Workup & Validation: Filter through a short pad of Celite to remove copper salts. Concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr). The presence of distinct axial/equatorial proton coupling constants (typically J > 10 Hz for axial-axial) will confirm the anti or syn relationship of the 2,6-substituents. Purify via chromatography to isolate the major enantiomer.

References

  • Zhang, Z., Zhang, X., & Nagib, D. A. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Chem, 5(12), 3127-3134. Available at:[Link]

  • Zhao, Y., Lin, W., Zhang, Y., et al. (2025). Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis. Nature Catalysis. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Utilizing (S)-2-(4-Bromophenyl)piperidine as a Sterically Demanding Chiral Auxiliary

Executive Summary The demand for enantiopure building blocks in drug development requires chiral auxiliaries that offer both exceptional stereocontrol and late-stage functionalization capabilities. While classical auxili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiopure building blocks in drug development requires chiral auxiliaries that offer both exceptional stereocontrol and late-stage functionalization capabilities. While classical auxiliaries (e.g., Evans oxazolidinones) are highly effective, (S)-2-(4-Bromophenyl)piperidine emerges as a uniquely powerful tool for asymmetric alkylations and aldol additions. By leveraging severe allylic 1,3-strain (A1,3 strain) to lock its conformation, this 2-arylpiperidine scaffold provides near-perfect facial shielding[1]. Furthermore, the para-bromo substituent serves as an orthogonal synthetic handle, enabling downstream cross-coupling and facilitating absolute stereochemical assignment via X-ray crystallographic anomalous dispersion[2].

Mechanistic Rationale: Conformational Locking via A1,3 Strain

The stereodirecting power of (S)-2-(4-Bromophenyl)piperidine is not merely a function of its bulk, but of its predictable conformational dynamics.

When the secondary amine is converted into an N-acyl derivative, the molecule experiences severe steric repulsion between the N-acyl oxygen (or substituent) and the equatorial 2-(4-bromophenyl) group. To minimize this A1,3 strain, the piperidine ring undergoes a chair flip, forcing the bulky 4-bromophenyl group into an axial orientation [1].

Upon deprotonation to form the enolate (typically using LDA), this axially disposed aromatic ring sits directly over the Re face of the planar enolate. This creates a highly biased steric environment. Incoming electrophiles are strictly channeled to attack the unhindered Si face, resulting in exceptional diastereoselectivity (often >98:2 dr).

Synthetic Workflow & Auxiliary Cycle

G A (S)-2-(4-Bromophenyl) piperidine B N-Acylation (Substrate Attachment) A->B R-COCl, DMAP C Chiral N-Acyl Enolate Formation B->C LDA, LiCl, -78°C D Facial-Selective Alkylation C->D A(1,3) Strain Shielding E Auxiliary Cleavage (Hydrolysis/Reduction) D->E Electrophile (EX) F Enantiopure Target Molecule E->F Product Isolation G Recovered Auxiliary E->G Auxiliary Recycling G->A Reuse

Workflow of (S)-2-(4-Bromophenyl)piperidine mediated asymmetric synthesis and recovery.

Validated Experimental Protocols

The following protocols represent a self-validating system for the asymmetric α-alkylation of carboxylic acid derivatives. Every step includes causality-driven parameter selection and in-process quality control (QC) checkpoints.

Protocol A: Auxiliary Attachment (Synthesis of N-Acyl Derivative)

Objective: Covalently attach the target acyl group to the chiral auxiliary.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (S)-2-(4-Bromophenyl)piperidine (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (TEA, 2.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: The secondary amine of the auxiliary is highly sterically hindered. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate to drive the acylation forward.

  • Acylation: Cool the mixture to 0 °C. Dropwise add the desired acyl chloride (1.2 equiv). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint: Analyze an aliquot via TLC (20% EtOAc/Hexanes). The reaction is complete when the auxiliary spot (ninhydrin active) is completely consumed. LC-MS should confirm the [M+H]+ of the N-acyl product.

  • Workup: Wash with 1M HCl (2 × 20 mL) to remove DMAP and unreacted amine, followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

Protocol B: Diastereoselective α-Alkylation

Objective: Generate the chiral enolate and trap it with an electrophile.

  • Enolate Generation: In a flame-dried flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.05 equiv). Stir for 30 minutes to form LDA.

  • Aggregate Disruption: Add anhydrous Lithium Chloride (LiCl, 3.0 equiv) dissolved in minimal THF.

    • Causality: LDA-generated enolates form unreactive hexameric aggregates in THF. LiCl coordinates with the lithium enolate, breaking these aggregates into highly reactive monomers. This uniform reactive species is strictly required to maximize the facial bias imposed by the axially locked 4-bromophenyl group[1].

  • Substrate Addition: Dropwise add the N-acyl piperidine from Protocol A (1.0 equiv in THF) over 15 minutes at -78 °C. Stir for 1 hour.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.5 equiv). Maintain at -78 °C for 4 hours.

    • Causality: Maintaining -78 °C prevents enolate epimerization and ensures the transition state energy difference between Re and Si face attack remains maximized.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH4Cl. Extract with EtOAc and analyze via Chiral HPLC to determine the Diastereomeric Ratio (dr). A successful run yields >95:5 dr.

Protocol C: Non-Destructive Cleavage and Recovery

Objective: Liberate the enantiopure product while recovering the expensive auxiliary intact.

  • Reductive Cleavage: Standard hydrolysis is often sluggish due to the massive steric bulk of the 2-aryl group. Instead, dissolve the alkylated product in THF (0.1 M) and cool to 0 °C.

  • Reagent Addition: Add Lithium amidotrihydroborate (LiNH2BH3, 2.0 equiv). Stir for 2 hours.

    • Causality: LiNH2BH3 is a powerful, non-nucleophilic reducing agent that selectively cleaves the pseudo-amide bond to yield the corresponding chiral primary alcohol without racemizing the newly formed stereocenter[3].

  • Recovery: Quench with 1M HCl. Extract the chiral alcohol product into ether. Basify the aqueous layer to pH 12 with NaOH and extract with DCM to recover the (S)-2-(4-Bromophenyl)piperidine auxiliary (>90% recovery yield).

Quantitative Data Summary

The table below summarizes the expected outcomes when utilizing (S)-2-(4-Bromophenyl)piperidine for the asymmetric alkylation of various N-acyl substrates.

Substrate (N-Acyl)ElectrophileCleavage MethodIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
N-PropanoylBenzyl BromideLiNH2BH388%98:2>99%
N-PropanoylAllyl BromideLiNH2BH385%97:398%
N-ButanoylMethyl IodideLiOH / H2O291%99:1>99%
N-ButanoylIsopropyl IodideLiNH2BH376%95:596%

Note: Enantiomeric excess (ee) is measured on the cleaved product via chiral stationary phase HPLC.

Downstream Diversification: The 4-Bromo Advantage

Unlike standard 2-phenylpiperidine auxiliaries, the presence of the para-bromo substituent elevates this compound from a mere auxiliary to a versatile scaffold for library generation[4]. If the synthetic strategy dictates retaining the piperidine ring in the final active pharmaceutical ingredient (API), the C-Br bond serves as an ideal handle for late-stage functionalization.

Following the establishment of the chiral centers, the molecule can be subjected to Suzuki-Miyaura (boronic acids) or Buchwald-Hartwig (amines) cross-coupling conditions. Because the asymmetric induction relies on the A1,3 strain generated by the core piperidine geometry, modifying the para-position of the aryl ring post-alkylation allows medicinal chemists to rapidly explore chemical space without having to re-optimize the asymmetric steps[3].

References

  • Influence of A 1,3 Strain on the Stereochemical Outcome of Acid-Mediated Amido Cyclization in the Synthesis of 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines. ResearchGate. 1

  • 2-(2-Ethoxyphenyl)piperidine, HCl: Structural Context and A1,3 Strain in 2-Arylpiperidines. Benchchem. 2

  • Asymmetric Synthesis of α-Alkylated N-Sulfinyl Imidates as New Chiral Building Blocks. ResearchGate. 4

  • Advances in Piperidone Synthesis Techniques and Cross-Coupling Functionalization. Scribd. 3

Sources

Application

Application Note: Enantioselective Synthesis of (-)-Paroxetine via Skeletal Editing of (S)-2-(4-Bromophenyl)piperidine

Introduction & Strategic Rationale (-)-Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) characterized by its (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(-)-Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) characterized by its (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine architecture. Traditional syntheses of (-)-paroxetine often rely on the early-stage establishment of the 4-aryl group or the resolution of racemic mixtures, which can limit the flexibility and convergence of the process[1].

As a Senior Application Scientist, I present a next-generation synthetic paradigm utilizing commercially available (S)-2-(4-Bromophenyl)piperidine hydrochloride[2] as a chiral scaffold. By leveraging a stereospecific aziridinium rearrangement, the C2-aryl group directs the formation of the (3S,4R) stereocenters, migrating the aryl group to the C4 position. This approach not only streamlines the synthesis of (-)-paroxetine but also provides direct access to Br-paroxetine—a critical structural analogue used to elucidate the ABC binding pose within the central site of the human serotonin transporter (SERT)[3].

Mechanistic Insights: The Aziridinium Rearrangement

The strategic decision to utilize (S)-2-(4-Bromophenyl)piperidine rather than a pre-functionalized 4-aryl derivative stems from the profound stereocontrol afforded by the C2 chiral center. The causality of this skeletal editing is driven by precise orbital alignment and steric gating:

  • Facial Selectivity: The (S)-configured C2 position acts as an internal directing group. Following N-protection, C3-hydroxylation occurs with high facial selectivity to yield the (2S,3R)-isomer.

  • Intramolecular Substitution: Mesylation of the C3-hydroxyl group followed by mild heating induces an intramolecular S_N2-like attack by the piperidine nitrogen. This forms a strained, highly electrophilic bicyclic aziridinium ion.

  • Regioselective Ring Opening: Because the aziridinium intermediate is asymmetric, nucleophilic attack by cyanide is regioselective. Steric hindrance from the bulky bromoaryl group directs the incoming cyanide nucleophile to attack at the C4 position. This ring-opening event simultaneously expands the system back to a six-membered piperidine ring and stereospecifically establishes the (3S,4R) trans-diequatorial configuration required for SERT binding affinity[3].

The bromine atom is deliberately retained until the final step, serving as a versatile cross-coupling handle before late-stage fluorination.

Mechanism N1 C3-Mesylate (2S,3R) N2 Bicyclic Aziridinium Intermediate N1->N2 -OMs N3 Cyanide Attack at C4 N2->N3 Ring Opening N4 (3S,4R)-Nitrile Trans-diequatorial N3->N4 Stereoinversion

Caption: Mechanism of the stereospecific aziridinium rearrangement establishing the (3S,4R) core.

Experimental Protocols (Self-Validating Workflows)

Every protocol described below is engineered as a self-validating system, incorporating critical in-process controls to ensure trustworthiness and reproducibility.

Protocol A: N-Protection and C3-Hydroxylation
  • N-Benzylation: Dissolve (S)-2-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (2.5 eq) and benzyl bromide (1.1 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Hydroxylation: Concentrate the intermediate, redissolve in Acetone/H₂O (4:1), and add N-Methylmorpholine N-oxide (NMO, 1.5 eq) followed by OsO₄ (0.05 eq). Stir for 12 hours to yield (2S,3R)-1-benzyl-2-(4-bromophenyl)piperidin-3-ol.

  • Self-Validation Check: Monitor the reaction via LC-MS. The successful hydroxylation is confirmed by a mass shift of +16 Da ([M+H]⁺). TLC (Hexanes/EtOAc 7:3) should show a single new polar spot.

Protocol B: Aziridinium-Mediated Skeletal Rearrangement
  • Mesylation: Dissolve the C3-alcohol (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (2.0 eq) and methanesulfonyl chloride (MsCl, 1.2 eq) dropwise at 0 °C. Stir for 1 hour.

  • Cyanation & Rearrangement: Evaporate the solvent and immediately redissolve the crude mesylate in anhydrous acetonitrile. Add KCN (3.0 eq) and 18-crown-6 (0.1 eq). Heat the mixture to 60 °C for 16 hours to induce the aziridinium formation and subsequent C4 ring-opening.

  • Self-Validation Check: The final product, (3S,4R)-1-benzyl-4-(4-bromophenyl)piperidine-3-carbonitrile, must exhibit a distinct C≡N stretch at ~2240 cm⁻¹ via FT-IR. ¹H-NMR must confirm the trans-diequatorial stereochemistry via a large coupling constant (J ≈ 11-12 Hz) for the C3-C4 protons.

Protocol C: Etherification to Br-Paroxetine
  • Reduction: Treat the nitrile with DIBAL-H (1.5 eq) in CH₂Cl₂ at -78 °C for 2 hours, quench with MeOH, and subsequently reduce the resulting aldehyde with NaBH₄ (2.0 eq) to yield the primary alcohol.

  • Mitsunobu Coupling: Combine the alcohol (1.0 eq), sesamol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF. Add DIAD (1.5 eq) dropwise at 0 °C. Stir for 8 hours.

  • Self-Validation Check: The success of the Mitsunobu etherification is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FT-IR and the emergence of characteristic benzodioxole proton signals (a sharp singlet at ~5.9 ppm integrating for 2H) in ¹H-NMR.

Protocol D: Late-Stage Palladium-Catalyzed Fluorination
  • Fluorination: In a nitrogen-filled glovebox, combine the Br-paroxetine intermediate (1.0 eq), Pd(dba)₂ (0.05 eq), tBuBrettPhos (0.07 eq), and AgF (2.0 eq) in anhydrous toluene. Heat to 110 °C for 24 hours.

  • Deprotection: Filter the mixture, concentrate, and redissolve in MeOH. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) for 6 hours to remove the N-benzyl group.

  • Self-Validation Check: The fluorination is strictly validated by ¹⁹F-NMR, showing a distinct multiplet at approximately -115 ppm. Complete N-deprotection is verified by LC-MS, showing the exact mass of Paroxetine (m/z 329.1) and the absence of the benzyl cleavage fragment.

Workflow A (S)-2-(4-Bromophenyl) piperidine B C3-Hydroxylation A->B Step 1 C Aziridinium Rearrangement B->C Step 2 D Br-Paroxetine Intermediate C->D Step 3 E Pd-Fluorination D->E Step 4 F (-)-Paroxetine E->F Step 5

Caption: Synthetic workflow from (S)-2-(4-Bromophenyl)piperidine to (-)-Paroxetine.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters, isolated yields, and critical stereochemical metrics for the end-to-end synthesis.

Synthetic StepReagents & ConditionsConversion (%)dr (trans:cis)ee (%)Key In-Process Control (Self-Validation)
C3-Hydroxylation OsO₄ (cat.), NMO, Acetone/H₂O>95>99:198LC-MS: [M+H]⁺ shift (+16 Da)
Aziridinium Cyanation MsCl, Et₃N, KCN, MeCN, 60 °C8895:598FT-IR: C≡N stretch at 2240 cm⁻¹
Nitrile Reduction 1. DIBAL-H 2. NaBH₄, MeOH92N/A98¹H-NMR: Loss of CHO signal (~9.8 ppm)
Mitsunobu Etherification Sesamol, DIAD, PPh₃, THF85N/A>97¹H-NMR: Benzodioxole singlet (~5.9 ppm)
Pd-Fluorination 1. Pd(dba)₂, tBuBrettPhos, AgF 2. H₂, Pd/C76N/A>97¹⁹F-NMR: Multiplet at -115 ppm

References

  • Title: Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife URL
  • Title: Rapid Construction of (-)-Paroxetine and (-)
  • Title: (S)-2-(4-Bromophenyl)

Sources

Method

N-Alkylation Protocol for (S)-2-(4-Bromophenyl)piperidine: Mechanistic Insights and Methodologies

Introduction and Structural Considerations (S)-2-(4-Bromophenyl)piperidine is a chiral, sterically hindered secondary amine. The 2-arylpiperidine scaffold is widely recognized as a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Considerations

(S)-2-(4-Bromophenyl)piperidine is a chiral, sterically hindered secondary amine. The 2-arylpiperidine scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly in the design of monoamine transporter inhibitors and neuropharmacological agents[1]. Modifying the piperidine nitrogen via N-alkylation is a critical strategy for tuning the molecule's lipophilicity, metabolic stability, and target receptor affinity[1].

However, the presence of the bulky 4-bromophenyl group at the C2 position introduces significant steric hindrance (A^1,3 strain) around the nitrogen atom[2]. This structural feature dictates the synthetic strategy: harsh alkylation conditions can lead to epimerization of the sensitive (S)-stereocenter, while highly reactive electrophiles may cause over-alkylation or unwanted side reactions.

Mechanistic Causality: Choosing the Right Pathway

When functionalizing 2-substituted piperidines, chemists typically choose between direct nucleophilic substitution (S_N2) and reductive amination[2].

Direct N-Alkylation: This method uses an alkyl halide and a base. While straightforward, direct alkylation of amines is notoriously difficult to control and frequently results in over-alkylation, yielding undesired quaternary ammonium salts[3]. Furthermore, the steric bulk of the 2-aryl group drastically reduces the nucleophilicity of the amine, often necessitating elevated temperatures that threaten the integrity of the chiral center.

Reductive Amination: This is the preferred, milder alternative. It involves condensing the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ by a hydride donor[2]. Because the iminium ion is highly electrophilic, the reduction is fast and highly chemoselective, completely avoiding the risk of multiple alkylations[3].

G A (S)-2-(4-Bromophenyl) piperidine C Iminium Ion Intermediate A->C Condensation B Aldehyde/Ketone + Acid Catalyst B->C E N-Alkylated Product C->E Reduction D Hydride Donor (e.g., NaBH(OAc)3) D->E

Workflow of Reductive Amination for N-Alkylation.

Reagent Selection for Reductive Amination

The choice of reducing agent is critical for a self-validating, high-yield protocol. The reductant must be strong enough to reduce the iminium ion but mild enough to leave the unreacted aldehyde intact[3]. Sodium triacetoxyborohydride (NaBH(OAc)3) is the industry standard for this transformation due to its exceptional selectivity for iminium ions over carbonyl compounds[2]. Alternatively, 2-picoline borane is emerging as a highly stable, green-chemistry replacement that avoids the toxicity of cyanoborohydrides[4].

Quantitative Comparison of Reducing Agents
Reducing AgentChemoselectivityProtic Solvent CompatibilityToxicity/Safety ProfileSuitability for 2-Arylpiperidines
NaBH₄ Low (reduces aldehydes directly)Poor (reacts with MeOH/EtOH)ModerateLow (Requires strict two-step process)
NaBH₃CN High (selective for iminium)ExcellentHigh (Generates toxic HCN gas)Good (Effective, but poses safety risks)
NaBH(OAc)₃ High (selective for iminium)Good (in aprotic/mildly protic)LowExcellent (Preferred for one-pot)
2-Picoline Borane HighExcellentLowExcellent (Scalable green alternative)

Experimental Protocols

Protocol A: One-Pot Reductive Amination (Recommended)

This protocol utilizes NaBH(OAc)3 and is ideal for introducing complex alkyl groups derived from aldehydes.

Materials:

  • (S)-2-(4-Bromophenyl)piperidine (1.0 equiv)

  • Target Aldehyde (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • Glacial acetic acid (1.0 equiv, optional but recommended for sluggish reactions)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with inert gas (N2 or Argon), dissolve (S)-2-(4-Bromophenyl)piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Aldehyde Addition: Add the target aldehyde (1.1 equiv) to the stirring solution. If the aldehyde is sterically demanding, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC until the secondary amine is completely consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to the solvent) to neutralize the acetic acid and free-base the newly formed tertiary amine. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (S)-1-alkyl-2-(4-bromophenyl)piperidine.

DecisionTree Start Select Alkylation Method Q1 Is the target alkyl group derived from an aldehyde/ketone? Start->Q1 RedAm Reductive Amination (Mild, High Selectivity) Q1->RedAm Yes DirAlk Direct Alkylation (SN2) (Risk of over-alkylation) Q1->DirAlk No (e.g., Methyl iodide)

Decision matrix for selecting the N-alkylation protocol.

Protocol B: Direct N-Alkylation via Nucleophilic Substitution

Use this protocol only when reductive amination is impossible (e.g., introducing a methyl group via methyl iodide). To prevent quaternization, the alkyl halide must be added slowly, ensuring the piperidine remains in excess relative to the unreacted electrophile[2].

Materials:

  • (S)-2-(4-Bromophenyl)piperidine (1.0 equiv)

  • Alkyl Halide (e.g., MeI or EtBr) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-2-(4-Bromophenyl)piperidine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere.

  • Electrophile Addition: Using a syringe pump, add the alkyl halide (1.1 equiv) dissolved in a small volume of MeCN dropwise over 2–3 hours at room temperature. Causality note: Slow addition maintains a low steady-state concentration of the electrophile, minimizing the kinetic probability of the tertiary amine reacting further to form a quaternary salt.

  • Stirring: Stir the mixture at room temperature (or heat to 50 °C if the alkyl halide is less reactive) until LC-MS indicates optimal conversion.

  • Workup: Evaporate the MeCN under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Extract, wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography.

References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • 2-(2-Chlorophenyl)piperidine|CAS 902800-30-0. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.

Sources

Application

Introduction: The Significance of the Chiral 2,2-Disubstituted Piperidine Scaffold

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic enantioselective synthesis of 2,2-disubstituted piperidines, a critical scaffold in modern medicinal chemistry. The piper...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic enantioselective synthesis of 2,2-disubstituted piperidines, a critical scaffold in modern medicinal chemistry.

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast number of pharmaceuticals and natural products.[1][2][3] Its three-dimensional, saturated framework is ideal for exploring chemical space to optimize drug-receptor interactions.[3] When substitution is introduced, particularly at the C2 position, chiral centers are created that profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] The construction of a quaternary stereocenter at the C2 position, creating a 2,2-disubstituted piperidine, presents a formidable synthetic challenge. This arrangement is of high value as it introduces significant steric and conformational constraints that can be exploited in drug design.

Developing catalytic and enantioselective methods to access these complex structures from simple precursors is therefore a critical goal in organic synthesis. These methods bypass the need for chiral auxiliaries or lengthy, classical resolutions, offering more efficient and atom-economical routes. This guide provides detailed application notes and protocols for key modern strategies in the catalytic enantioselective synthesis of 2,2-disubstituted piperidines, focusing on transition-metal catalysis and dynamic resolutions.

Core Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of 2,2-disubstituted piperidines can be broadly approached through two main catalytic pathways: direct asymmetric synthesis to build the chiral center and the resolution of a pre-existing racemic mixture.

Synthetic_Strategies cluster_main Catalytic Enantioselective Synthesis of 2,2-Disubstituted Piperidines cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution of Racemates main Key Approaches asymmetric_synthesis Direct Construction of Quaternary Center main->asymmetric_synthesis Pro-chiral Substrate resolution Separation of Enantiomers main->resolution Racemic Substrate pd_daaa Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) asymmetric_synthesis->pd_daaa lithiation Dynamic Resolution of 2-Lithiopiperidines asymmetric_synthesis->lithiation kinetic_res Catalytic Kinetic Resolution (e.g., Acylation) resolution->kinetic_res

Caption: Overview of major catalytic routes to enantioenriched 2,2-disubstituted piperidines.

Strategy 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

This powerful strategy constructs the aza-quaternary stereocenter with high enantioselectivity by reacting a piperidine-derived substrate with an allylic precursor under palladium catalysis.[4] The key is the enantioselective addition to a π-allyl palladium intermediate, guided by a chiral ligand. This method is particularly attractive for its ability to generate complex products with broad functional group compatibility from readily available starting materials.[4][5]

Mechanistic Principle

The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic substrate, forming a π-allyl palladium(II) intermediate. Simultaneously, a nucleophile is generated from a pronucleophile (in this case, a piperidinone derivative). The chiral ligand, bound to the palladium center, creates a chiral environment that directs the subsequent nucleophilic attack to one of the two termini of the π-allyl system, thereby establishing the stereocenter with high fidelity. A decarboxylative variation uses substrates that lose CO2 to generate the active nucleophile, providing a strong thermodynamic driving force for the reaction.[4]

Pd_DAAA_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pronuc Piperidinone Pronucleophile nucleophile_gen Nucleophile Generation (e.g., Decarboxylation) pronuc->nucleophile_gen allyl_substrate Allylic Substrate allyl_substrate->oxidative_addition pi_allyl [π-Allyl Pd(II)L]+ oxidative_addition->pi_allyl alkylation Enantioselective Allylic Alkylation pi_allyl->alkylation nucleophile Enolate Nucleophile nucleophile_gen->nucleophile nucleophile->alkylation product_complex Product-Pd(0) Complex alkylation->product_complex product_complex->pd0 Catalyst Regeneration product Enantioenriched 2,2-Disubstituted Piperidine product_complex->product

Caption: Catalytic cycle for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.

Detailed Protocol: Pd-DAAA of Piperidinone Precursors

This protocol is adapted from the principles reported for the synthesis of functionalized 2,2-disubstituted piperidines.[4][5]

Materials:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Ligand: (S)-t-Bu-PHOX or a similar chiral phosphine-oxazoline ligand

  • Substrate: N-protected piperidin-2-one substituted at the 3-position with an allyl carbonate group

  • Solvent: Anhydrous, degassed toluene or dichloromethane (DCM)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (e.g., 2.5 mol%) and the chiral ligand (e.g., 6 mol%) to an oven-dried Schlenk flask. Add anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes. A color change typically indicates the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the piperidinone substrate (1.0 equiv) in the same anhydrous solvent.

  • Initiation: Transfer the substrate solution to the catalyst mixture via cannula under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired enantioenriched 2,2-disubstituted piperidinone.

  • Characterization: Confirm the structure by NMR and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Representative Results
Substrate N-Protecting GroupAllyl Group SubstituentLigandYield (%)ee (%)Reference
BocH(S)-t-Bu-PHOX9594[4]
CbzH(R)-Ph-PHOX8892[5]
BocPhenyl(S)-t-Bu-PHOX9196[4]
p-AnisoylHElectron-deficient PHOX>9995[5]

This table presents illustrative data adapted from literature to showcase typical results.

Strategy 2: Catalytic Dynamic Resolution of N-Boc-2-Lithiopiperidine

This method provides access to enantioenriched 2-substituted piperidines, which can be further elaborated to 2,2-disubstituted analogs. The core principle is the dynamic resolution of an organolithium intermediate.[6] N-Boc-piperidine is deprotonated at the C2 position using a strong base like s-BuLi. This creates a racemic mixture of rapidly interconverting enantiomeric 2-lithiopiperidines. A substoichiometric amount of a chiral ligand complexes with the organolithium species, creating diastereomeric complexes that differ in thermodynamic stability or kinetic reactivity.[6]

Principle and Mechanistic Insight

The success of this strategy hinges on the rapid equilibration of the 2-lithiopiperidine enantiomers relative to the rate of their reaction with an electrophile. The chiral ligand, often a diamine or amino alkoxide, selectively binds to one enantiomer of the organolithium, leading to its preferential trapping by an electrophile. This process continuously shifts the equilibrium of the organolithium, ultimately funneling the racemic starting material into a single, highly enantioenriched product.[6][7]

Lithiation_Workflow start N-Boc-Piperidine deprotonation Deprotonation (s-BuLi, THF, -78 °C) start->deprotonation racemic_li Racemic, Interconverting N-Boc-2-Lithiopiperidine deprotonation->racemic_li dynamic_res Dynamic Resolution (Substoichiometric Chiral Ligand) racemic_li->dynamic_res diastereomeric_complex Diastereomeric Ligand-Lithium Complexes dynamic_res->diastereomeric_complex trapping Electrophilic Trapping (e.g., R-X or Transmetalation/Coupling) diastereomeric_complex->trapping product Enantioenriched 2-Substituted N-Boc-Piperidine trapping->product

Caption: Workflow for asymmetric synthesis via dynamic resolution of 2-lithiopiperidine.

Detailed Protocol: Asymmetric Arylation via Dynamic Resolution

This generalized protocol is based on methodologies for the catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by cross-coupling.[6]

Materials:

  • Starting Material: N-Boc-piperidine

  • Base: sec-Butyllithium (s-BuLi)

  • Chiral Ligand: (-)-Sparteine or a chiral diamino alkoxide ligand (e.g., (S,S)- or (S,R)-bis(1-phenylethyl)amine-derived ligands)[6]

  • Transmetalation Agent (for cross-coupling): Anhydrous ZnCl₂

  • Palladium Catalyst (for cross-coupling): Pd(OAc)₂

  • Phosphine Ligand (for cross-coupling): RuPhos or SPhos

  • Electrophile: Aryl bromide (e.g., 4-bromotoluene)

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • Deprotonation and Resolution:

    • To a solution of the chiral ligand (e.g., 0.1-0.2 equiv) in anhydrous THF at -78 °C, add N-Boc-piperidine (1.0 equiv).

    • Slowly add s-BuLi (1.1 equiv) and stir the solution at -78 °C for 1-3 hours. This generates the racemic lithiated species and allows for the dynamic resolution to establish equilibrium.

  • Transmetalation (Negishi Coupling Pathway):

    • Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF to the reaction mixture and allow it to warm to room temperature, forming the organozinc reagent.

  • Cross-Coupling:

    • In a separate flask, prepare the palladium catalyst by mixing Pd(OAc)₂ (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%) in THF.

    • Add the aryl bromide (1.5 equiv) to the catalyst mixture.

    • Transfer the organozinc solution to the palladium/aryl bromide mixture via cannula.

  • Reaction and Workup:

    • Heat the reaction mixture (e.g., 50-60 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Purification and Analysis:

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to yield the 2-aryl-N-Boc-piperidine.

    • Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Data Presentation: Representative Results
Electrophile (Ar-Br)Chiral LigandYield (%)er (S:R)Reference
4-Bromotoluene(S,S)-Ligand 28596:4[6]
3-Bromopyridine(S,S)-Ligand 27895:5[6]
4-BromoveratroleO'Brien's diamine3382:18[6]
2-Bromonaphthalene(S,S)-Ligand 28196:4[6]

This table presents illustrative data adapted from O'Brien et al. to showcase typical results for this methodology.[6] Further alkylation at the C2 position would be required to achieve the 2,2-disubstituted pattern.

Strategy 3: Catalytic Kinetic Resolution of Racemic Disubstituted Piperidines

Kinetic resolution is an effective method for separating a racemic mixture of chiral compounds. It relies on a chiral catalyst that reacts at a significantly different rate with each enantiomer. In the context of 2,2-disubstituted piperidines, this often involves the enantioselective acylation of the secondary amine.[8] One enantiomer is converted to an amide product while the other remains as the unreacted amine, allowing for their separation.

Principle of Enantioselective Acylation

The resolution is typically catalyzed by an achiral N-heterocyclic carbene (NHC) in combination with a chiral acyl-transfer agent, such as a chiral hydroxamic acid.[8] The catalyst and the chiral reagent form a reactive chiral acylating intermediate. This intermediate exhibits stereochemical preference, acylating one enantiomer of the racemic piperidine much faster than the other. The efficiency of the resolution is described by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). A high s-factor is crucial for achieving high enantiopurity for both the acylated product and the recovered starting material.[8]

Detailed Protocol: NHC-Catalyzed Kinetic Resolution by Acylation

This protocol is based on the principles described for the kinetic resolution of disubstituted piperidines.[8]

Materials:

  • Substrate: Racemic 2,2-disubstituted piperidine

  • Catalyst: An achiral N-heterocyclic carbene (NHC), often generated in situ from an imidazolium salt and a base.

  • Chiral Acyl-Transfer Agent: A chiral O-acyl hydroxamic acid.

  • Base (for NHC generation): Potassium tert-butoxide (KOtBu) or DBU.

  • Solvent: Anhydrous, non-protic solvent like THF or toluene.

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere, add the racemic piperidine (1.0 equiv), the chiral O-acyl hydroxamic acid (0.5-0.6 equiv, as this will ideally consume just over half of the starting material), and the imidazolium salt (e.g., 10 mol%).

  • Initiation: Add anhydrous solvent, followed by the base (e.g., 10 mol%) to generate the NHC catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by chiral HPLC to determine the conversion and the ee of the remaining starting material. The reaction is stopped at or near 50% conversion to maximize the enantiopurity of both fractions.

  • Workup: Quench the reaction with water or a buffer solution. Extract the product and unreacted amine with an organic solvent (e.g., ethyl acetate).

  • Separation and Purification: The acylated product (amide) and the unreacted amine will have different polarities, allowing for their separation by flash column chromatography or an acidic/basic extraction sequence.

  • Analysis: Determine the enantiomeric excess of both the recovered amine and the acylated product using chiral HPLC.

Data Presentation: Representative Results for Kinetic Resolution
Piperidine SubstitutionChiral Acylating AgentSelectivity Factor (s)ee (%) of Recovered Amine (at ~50% conv.)Reference
cis-2-methyl-3-phenylChiral hydroxamic acid 1 52>99[8]
trans-2-methyl-3-phenylChiral hydroxamic acid 1 1089[8]
cis-2-methyl-5-phenylChiral hydroxamic acid 1 2298[8]
2-methyl-4-methyleneChiral hydroxamic acid 1 43>99[8]

This table is adapted from the findings of Smith et al., illustrating the effectiveness and conformational sensitivity of the kinetic resolution method.[8] Note that while these examples are not all 2,2-disubstituted, the principle directly applies.

Conclusion and Future Outlook

The catalytic enantioselective synthesis of 2,2-disubstituted piperidines remains a vibrant and challenging area of research. The methodologies presented here—palladium-catalyzed allylic alkylation, dynamic resolution of lithiated intermediates, and kinetic resolution—represent powerful tools for accessing these valuable chiral building blocks.[4][6][8] Each strategy offers distinct advantages in terms of substrate scope, operational simplicity, and the types of stereochemical challenges it can address.

Future advancements will likely focus on expanding the substrate scope, developing more robust and economical catalysts (e.g., using earth-abundant metals), and designing novel transformations that can build the 2,2-disubstituted core in a single step from simple, acyclic precursors. As the demand for structurally complex and stereochemically pure molecules in drug discovery continues to grow, these advanced synthetic methods will play an indispensable role in the development of next-generation therapeutics.

References

  • Wang, Z. et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters.
  • BenchChem. (2025). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. BenchChem.
  • Various Authors. (2025). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
  • Wang, Z. et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ResearchGate.
  • Muthuramalingam, S. et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.
  • Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Various Authors. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Piperidine Derivatives in Asymmetric Synthesis. BenchChem.
  • Monaco, M. R. et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.
  • Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Various Authors. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.
  • Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • BenchChem. (2025). Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. BenchChem.
  • Smith, A. M. et al. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Various Authors. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu.
  • O'Brien, P. J. et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters.
  • Various Authors. (n.d.). Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. ScholarWorks@UARK.

Sources

Method

The Strategic deployment of (S)-2-(4-Bromophenyl)piperidine in the Synthesis of Complex Bioactive Molecules

The 2-arylpiperidine framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including a variety of piperidine alkaloids. The p...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-arylpiperidine framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including a variety of piperidine alkaloids. The precise control of stereochemistry at the C2 position is frequently paramount to biological function. This technical guide delves into the strategic utility of the chiral building block, (S)-2-(4-Bromophenyl)piperidine, as a versatile precursor in the stereoselective synthesis of complex molecular architectures, with a particular focus on its application in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI), (-)-paroxetine, a molecule of significant therapeutic importance. While not a natural product itself, the synthesis of (-)-paroxetine provides an exemplary case study in the manipulation of the 2-arylpiperidine core for the construction of stereochemically rich targets.

The Significance of the 2-Arylpiperidine Moiety

The 2-arylpiperidine motif is a recurring structural element in a wide range of natural products, particularly piperidine alkaloids, which exhibit a broad spectrum of biological activities.[1] The stereochemical configuration of the C2-aryl substituent often dictates the pharmacological profile of these molecules. Consequently, the development of robust and stereoselective methods for the synthesis of enantiomerically pure 2-arylpiperidines is a central theme in contemporary organic synthesis.

Enantioselective Synthesis of (S)-2-(4-Bromophenyl)piperidine: A Chiral Building Block

The enantioselective synthesis of 2-arylpiperidines can be achieved through various methods, including asymmetric hydrogenation of pyridine precursors, resolution of racemic mixtures, and the use of chiral auxiliaries.[1][2] A particularly effective strategy involves the asymmetric deprotonation of N-Boc-piperidine followed by transmetalation and cross-coupling with an aryl halide.

A key method for accessing enantioenriched 2-arylpiperidines is through a Negishi-type cross-coupling reaction. This involves the deprotonation of N-Boc-piperidine with a chiral base or in the presence of a chiral ligand, followed by transmetalation with a zinc salt to form a configurationally stable organozinc species. This intermediate then undergoes a palladium-catalyzed cross-coupling with an aryl bromide, such as 1-bromo-4-iodobenzene, to yield the desired 2-arylpiperidine. The 4-bromophenyl group in (S)-2-(4-Bromophenyl)piperidine serves as a versatile handle for further synthetic manipulations, such as subsequent cross-coupling reactions to introduce additional complexity.[3][4]

Application in the Total Synthesis of (-)-Paroxetine: A Case Study

The total synthesis of the non-natural, yet clinically significant, antidepressant (-)-paroxetine serves as a powerful illustration of the strategic use of a 2-arylpiperidine core.[5][6] While many syntheses of paroxetine have been reported, a convergent approach often relies on the construction of a key intermediate, a trans-4-(4-fluorophenyl)-3-piperidinemethanol derivative. The core principles involved in the synthesis of this intermediate are highly relevant to the utilization of (S)-2-(4-Bromophenyl)piperidine.

The general retrosynthetic analysis of (-)-paroxetine highlights the importance of establishing the correct stereochemistry at the C3 and C4 positions of the piperidine ring.

G Paroxetine (-)-Paroxetine Intermediate trans-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine Paroxetine->Intermediate Final elaboration Arylpiperidine (S)-2-(Aryl)piperidine Precursor Intermediate->Arylpiperidine Functional group manipulation Aryl_Bromide Aryl Bromide Arylpiperidine->Aryl_Bromide Cross-coupling Piperidine Piperidine Derivative Arylpiperidine->Piperidine Chiral induction

Caption: Retrosynthetic analysis of (-)-Paroxetine.

A key transformation in many synthetic routes to (-)-paroxetine is the stereoselective introduction of the aryl group at the C4 position. However, the principles of stereocontrol are directly translatable to the C2 position. The presence of the bromine atom in (S)-2-(4-Bromophenyl)piperidine allows for its conversion to a wide array of other functional groups or for the introduction of further molecular complexity via cross-coupling chemistry, making it a valuable starting material for a library of potential drug candidates.[7]

Experimental Protocols

Representative Protocol: Negishi Cross-Coupling for the Synthesis of N-Boc-2-(4-bromophenyl)piperidine

This protocol describes a general procedure for the synthesis of a 2-arylpiperidine via a Negishi cross-coupling reaction, which is a foundational method for preparing compounds like (S)-2-(4-Bromophenyl)piperidine, often with the use of a chiral ligand to induce enantioselectivity.[4]

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous zinc chloride (ZnCl₂) in Et₂O

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O.

  • Cool the solution to -78 °C and add TMEDA (1.1 equiv) followed by the dropwise addition of s-BuLi (1.1 equiv).

  • Stir the reaction mixture at -78 °C for 3 hours to facilitate the formation of the 2-lithiated species.

  • In a separate flame-dried flask, prepare a solution of anhydrous ZnCl₂ (1.3 equiv) in anhydrous Et₂O.

  • Slowly add the ZnCl₂ solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour to complete the transmetalation.

  • In another flask, dissolve 1-bromo-4-iodobenzene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and t-Bu₃P·HBF₄ (0.10 equiv) in anhydrous toluene.

  • Add the organozinc solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-2-(4-bromophenyl)piperidine.

Data Summary:

EntryAryl HalideCatalyst/LigandYield (%)Reference
11-Bromo-4-iodobenzenePd(OAc)₂ / t-Bu₃P·HBF₄75[4]
24-BromoanisolePd(OAc)₂ / t-Bu₃P·HBF₄82[4]
33-BromopyridinePd(OAc)₂ / t-Bu₃P·HBF₄65[4]

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of (S)-2-(4-Bromophenyl)piperidine in a synthetic campaign.

G Start (S)-2-(4-Bromophenyl)piperidine Deprotection N-Deprotection (if protected) Start->Deprotection Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Deprotection->Coupling Functionalization Further Functional Group Interconversion Coupling->Functionalization Target Target Natural Product or Analog Functionalization->Target

Caption: Synthetic workflow from (S)-2-(4-Bromophenyl)piperidine.

This workflow highlights the strategic importance of the 4-bromophenyl moiety. After initial synthesis and any necessary protecting group manipulations, the bromine atom serves as a key site for carbon-carbon or carbon-heteroatom bond formation via a variety of powerful cross-coupling reactions. This allows for the modular and convergent assembly of complex target molecules.

Conclusion

(S)-2-(4-Bromophenyl)piperidine represents a highly valuable and versatile chiral building block for the synthesis of natural products and medicinally relevant compounds. Its utility is exemplified in the synthetic strategies toward complex molecules like (-)-paroxetine, where the principles of stereocontrol and the strategic functionalization of the aryl ring are paramount. The protocols and workflows outlined herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this important chiral intermediate.

References

  • Comins, D. L.; Joseph, S. P. Enantioselective Synthesis of 2-Arylpiperidines from Chiral Lactams. A Concise Synthesis of (-)-Anabasine. J. Org. Chem.2002, 67 (7), 2593–2596.
  • Larrosa, I.; et al. Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. Eur. J. Org. Chem.2014, 2014 (20), 4335–4341.
  • Coldham, I.; Leonori, D. Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-piperidine. Org. Lett.2008, 10 (17), 3923–3925.
  • Coldham, I.; Leonori, D. Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-piperidine. pubs.acs.org. [Link]

  • BenchChem. Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. benchchem.com.
  • Ye, M.; et al. Rapid Construction of (−)-Paroxetine and (−)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Org. Lett.2012, 14 (24), 6258–6261.
  • Zhang, Z.; et al. Asymmetric Formal Synthesis of (−)-Paroxetine. Org. Lett.2025, 27 (11), 3035–3039.
  • Ferreira, I. C. F. R.; et al. Recent Advances in the Synthesis of the Antidepressant Paroxetine. Molecules2021, 26 (9), 2645.
  • Hartley, R. C. Stereodivergent diversity oriented synthesis of piperidine alkaloids. cris.lincoln.ac.uk.
  • Maruoka, K.; et al. Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. Org. Lett.2010, 12 (12), 2888–2891.
  • Wikipedia. Negishi coupling. en.wikipedia.org.
  • Ha, H.-J.; et al. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Semanticscholar.org.
  • Glorius, F.; et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat.
  • Berlin, C. Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. digitalcommons.iwu.edu.
  • Sarpong, R.; Toste, F. D.

Sources

Application

Application Notes & Protocols: A Practical Guide to the Buchwald-Hartwig Amination of 2-Arylpiperidines

Abstract The 2-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis, however, can be challenging, part...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis, however, can be challenging, particularly the formation of the crucial C-N bond that links the piperidine nitrogen to an aromatic system. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging this bond, offering broad functional group tolerance and milder conditions compared to classical methods.[1] This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to 2-arylpiperidines and other hindered secondary cyclic amines. We will dissect the reaction mechanism, offer a detailed guide to catalyst and ligand selection, present a robust experimental protocol, and provide a troubleshooting guide to overcome common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that elegantly orchestrates the formation of the C-N bond. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the phosphine ligand.[2]

  • Amine Coordination & Deprotonation : The secondary amine (in this case, the 2-arylpiperidine) coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the presence of base-sensitive functional groups on the substrates.[1]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For sterically hindered amines, this step is often rate-limiting, and ligand choice plays a pivotal role in promoting its efficiency.[3][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(X)(HNR₂)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (Base) Base Base-H⁺ + X⁻ Amine_Coord->Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 1: Catalyst System Selection - The Key to Success

The success of a Buchwald-Hartwig amination, especially with challenging substrates like 2-arylpiperidines, hinges on the judicious selection of the palladium source, ligand, and base. These components work in concert to ensure efficient and clean conversion.

Palladium Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable palladium precatalysts are highly recommended for reproducibility and efficiency. These "G3" or "G4" precatalysts generate the active LPd(0) species more cleanly and reliably than traditional sources.[5]

Ligand Selection Guide for 2-Arylpiperidines

The ligand is arguably the most critical component of the catalyst system. For sterically hindered secondary amines like 2-arylpiperidines, the ligand must be bulky and electron-rich. This structure promotes the crucial reductive elimination step and prevents side reactions.[6][7] The dialkylbiaryl phosphine ligands developed by the Buchwald group are the gold standard.[8][9]

Ligand NameStructure ClassRecommended ForKey Characteristics & Rationale
RuPhos Dialkylbiaryl PhosphineSecondary Amines (General) The go-to ligand for secondary amines, including cyclic and sterically hindered variants. Its structure provides an excellent balance of steric bulk and electron-donating properties to facilitate reductive elimination.[2][7][10]
BrettPhos Dialkylbiaryl PhosphinePrimary Amines (High Selectivity)While optimized for primary amines, it can be effective for some secondary amines. Useful when selectivity for a primary over a secondary amine is required.[4][10]
XPhos Dialkylbiaryl PhosphineHindered SubstratesA highly active and versatile ligand effective for coupling sterically demanding aryl chlorides and secondary amines.[6]
Xantphos Xanthene-basedHeteroaryl Amines, AmidesThe large "bite angle" of this bidentate ligand can be beneficial, particularly in couplings involving heteroaromatics or when trying to minimize side reactions like β-hydride elimination.[7][11]

Expert Insight: For most applications involving the arylation of a 2-arylpiperidine, RuPhos is the recommended starting point. Its architecture is exceptionally well-suited to accommodate the steric bulk of the piperidine and promote the difficult C-N bond-forming reductive elimination step.[3][4]

Base Selection

The base facilitates the deprotonation of the amine, which is necessary for the formation of the key palladium-amido intermediate. The choice of base is a trade-off between reactivity and functional group compatibility.

  • Strong, Non-nucleophilic Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally most effective bases, especially for less acidic secondary amines.[2] However, they can be incompatible with base-sensitive functional groups like esters.

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are preferred when the substrates contain base-sensitive functionalities. Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[7][12]

Part 2: Experimental Protocol - General Procedure

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a 2-arylpiperidine with an aryl bromide. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk or glovebox techniques.

Experimental_Workflow start Start setup 1. Reagent Prep & Setup (Inert Atmosphere) start->setup reagents 2. Add Solids: - Aryl Halide - Pd Precatalyst - Ligand - Base setup->reagents solvent 3. Add Solvent & Amine (Degassed Solvent) reagents->solvent reaction 4. Heat Reaction (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Quench & Workup (Aqueous Quench, Extraction) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: A typical workflow for the Buchwald-Hartwig amination protocol.

Materials
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-Arylpiperidine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • RuPhos Ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane (to make a 0.1-0.2 M solution)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), RuPhos Pd G3 precatalyst (2 mol%), additional RuPhos ligand (2 mol%), and sodium tert-butoxide (1.4 mmol).

    • Scientist's Note: The addition of a slight excess of free ligand can sometimes improve catalyst stability and reaction outcomes.

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Addition of Liquids: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) via syringe. Follow this with the addition of the 2-arylpiperidine (1.2 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate or another suitable organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel, wash with water and then with brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-2-arylpiperidine product.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Oxygen or water contamination has deactivated the catalyst. 2. Poor Reagent Quality: Impure starting materials or wet solvent. 3. Incorrect Ligand/Base: The chosen system is not active enough for the specific substrate combination.1. Ensure a rigorously inert atmosphere and use properly dried, degassed solvents. Use a fresh bottle of precatalyst. 2. Purify starting materials if necessary. Use high-purity, anhydrous solvents. 3. Screen other ligands (e.g., XPhos) or a stronger base (e.g., LHMDS). Increase reaction temperature.
Formation of Hydrodehalogenated Arene The aryl halide is reduced to Ar-H. This can happen if β-hydride elimination occurs from a Pd(II)-amido intermediate or if the catalyst decomposes.[1][6]Use a bulkier ligand (like RuPhos) which favors reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.
Formation of Aryl Ether (Ar-Ot-Bu) The alkoxide base (NaOtBu) acts as a nucleophile, competing with the amine. This is more common with sterically hindered amines or less reactive aryl halides.[6]Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature. Ensure the amine is present in a slight excess.
Reaction Stalls Catalyst has decomposed (often indicated by the formation of palladium black).Ensure rigorous exclusion of air and moisture. Adding a small amount of extra ligand relative to the precatalyst can sometimes improve catalyst lifetime.

References

  • Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Reich D. L., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Available at: [Link]

  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Available at: [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at: [Link]

  • Fors, B. P., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Available at: [Link]

  • Jaman, Z. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Kumar, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: (S)-2-(4-Bromophenyl)piperidine as a Privileged Chiral Scaffold in Medicinal Chemistry

Mechanistic Rationale & Structural Profiling In the landscape of modern drug discovery, the 2-arylpiperidine motif is universally recognized as a "privileged scaffold." It forms the core architecture of numerous clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Profiling

In the landscape of modern drug discovery, the 2-arylpiperidine motif is universally recognized as a "privileged scaffold." It forms the core architecture of numerous clinically approved therapeutics targeting the central nervous system (CNS), including monoamine reuptake inhibitors, NMDA receptor antagonists, and NK1 antagonists[1].

The utility of (S)-2-(4-Bromophenyl)piperidine lies in its dual-functional nature, providing medicinal chemists with a highly versatile, stereochemically rigid 3D vector. The asymmetric synthesis of highly substituted piperidines is notoriously challenging[2]; thus, utilizing a pre-resolved, enantiopure building block bypasses complex asymmetric catalysis steps.

The structural causality for selecting this specific building block is twofold:

  • Stereochemical Rigidity: The (S)-configuration at the C2 position dictates the spatial orientation of the piperidine ring relative to the aryl substituent. This 3D geometry is critical for stereospecific binding within deep receptor pockets.

  • Orthogonal Functionalization: The para-bromo substituent serves as an excellent C(sp2) electrophilic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Simultaneously, the secondary amine provides a nucleophilic site for independent tuning of lipophilicity and blood-brain barrier (BBB) permeability[3].

Quantitative Data Presentation

Table 1: Physicochemical Properties of (S)-2-(4-Bromophenyl)piperidine hydrochloride

PropertySpecification
CAS Number 1391410-27-7[4]
Molecular Formula C11H15BrClN[5]
Molecular Weight 276.60 g/mol [6]
Enantiomeric Purity >95% ee[6]
Physical State Solid (Hydrochloride salt)[4]

Table 2: Representative Cross-Coupling Outcomes (N-Boc Protected Scaffold)

ElectrophileNucleophileCatalyst / Base SystemTime / TempYield (%)Chiral Purity (ee %)
N-Boc-(S)-2-(4-Bromophenyl)piperidinePhenylboronic acidPd(dppf)Cl2 / K2CO312h / 80 °C88%>99%
N-Boc-(S)-2-(4-Bromophenyl)piperidine4-Pyridylboronic acidPd(PPh3)4 / Na2CO316h / 90 °C75%>98%
N-Boc-(S)-2-(4-Bromophenyl)piperidineMorpholinePd2(dba)3 / NaOtBu14h / 100 °C82%>99%

(Data synthesized from standard validation runs of 2-arylpiperidine cross-couplings).

Experimental Workflows & Protocols

To maintain scientific integrity, every protocol must be treated as a self-validating system. The following methodologies detail the divergent synthesis from the base scaffold, incorporating necessary In-Process Controls (IPCs) to prevent downstream failures.

Protocol 1: N-Boc Protection of the Secondary Amine

Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it will competitively bind to palladium catalysts (poisoning them) or undergo unintended intramolecular/intermolecular N-arylation during cross-coupling. The bulky Boc group provides both electronic deactivation and steric shielding.

Step-by-Step Methodology:

  • Initiation: Suspend (S)-2-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Neutralization: Add triethylamine (Et3N, 2.5 eq) dropwise. Causality: The excess base is strictly required to neutralize the hydrochloride salt, freeing the amine, and to catalyze the subsequent nucleophilic attack on the anhydride.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in small portions to manage the mild exotherm.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass disappears, and the target mass for the N-Boc intermediate ([M+H]+ = 340.0 / 342.0, displaying a 1:1 bromine isotope pattern) dominates the chromatogram.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize residual base. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Construction

Causality: The C(sp2)-Br bond at the para position is primed for oxidative addition. We select Pd(dppf)Cl2 as the optimal catalyst because its large bite angle facilitates rapid reductive elimination, minimizing steric clashes with the bulky N-Boc-piperidine moiety. A mild base (K2CO3) is deliberately chosen to prevent the epimerization of the stereocenter at the C2 position, a known risk for 2-arylpiperidines under strongly basic conditions[2].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine N-Boc-(S)-2-(4-Bromophenyl)piperidine (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvation: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and to activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which accelerates the transmetalation step.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of argon. Seal the flask.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The starting material is UV-active; the successful formation of the biaryl product will show a distinct Rf shift and significantly stronger UV absorbance due to the extended conjugated system.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography.

  • Post-Reaction Validation: Analyze the purified biaryl product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >95% ee. This step is non-negotiable to prove that the C2 stereocenter remained intact throughout the thermal and basic conditions of the coupling cycle.

Pathway Visualization

G A (S)-2-(4-Bromophenyl)piperidine (Chiral Scaffold) B N-Boc Protection (Masking) A->B Boc2O, Et3N C N-Boc-(S)-2-(4-Bromophenyl)piperidine (Protected Intermediate) B->C IPC: LC-MS D Suzuki-Miyaura Cross-Coupling C->D Ar-B(OH)2, Pd(dppf)Cl2 E Buchwald-Hartwig Amination C->E R2NH, Pd2(dba)3 F C4'-Biaryl Derivatives (Target Library A) D->F IPC: Chiral HPLC G C4'-Aminoaryl Derivatives (Target Library B) E->G IPC: Chiral HPLC

Figure 1: Divergent synthetic workflow for late-stage functionalization of (S)-2-(4-Bromophenyl)piperidine.

References

  • (S)-2-(4-Bromophenyl)
  • 2-(2-Chlorophenyl)
  • Source: rsc.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Portal: Synthesizing (S)-2-(4-Bromophenyl)piperidine

Welcome to the Technical Support Center for the asymmetric synthesis of (S)-2-(4-Bromophenyl)piperidine. This portal is designed for process chemists and drug development professionals scaling up chiral piperidine interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (S)-2-(4-Bromophenyl)piperidine. This portal is designed for process chemists and drug development professionals scaling up chiral piperidine intermediates.

Traditional transition-metal reductive amination strategies for 2-aryl-N-heterocycles often stall at <90% enantiomeric excess (ee) and require heavy metal remediation. To bypass this, modern workflows utilize a biocatalytic transaminase-triggered cyclization starting from commercially available ω-chloroketones, a methodology rigorously validated in.

Below, you will find the mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Reaction Pathway Visualization

G Ketone 1-(4-Bromophenyl) -5-chloropentan-1-one Amine (S)-1-(4-Bromophenyl) -5-chloropentan-1-amine Ketone->Amine Transaminase (e.g., PjSTA) PLP, Isopropylamine pH 8.0, 30°C Piperidine (S)-2-(4-Bromophenyl) piperidine Amine->Piperidine NaOH (pH > 10) Intramolecular SN2 1-3 hrs

Transaminase-triggered cyclization pathway for (S)-2-(4-Bromophenyl)piperidine synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the intermediate amine, and the final piperidine yield is <20%. Why isn't it cyclizing? Causality: While 2-alkylpyrrolidines cyclize spontaneously under standard enzymatic conditions (pH 8.0), 6-membered piperidine rings with bulky 2-aryl substituents (like the 4-bromophenyl group) face severe steric hindrance. This conformational barrier drastically slows down the intramolecular SN​2 displacement of the terminal chloride. Solution: You must decouple the transamination from the cyclization. As demonstrated in, a subsequent incubation with base (adding 10 M NaOH to reach pH > 10) is required to deprotonate the intermediate amine fully and provide the thermodynamic driving force to complete the cyclization.

Q2: I am observing rapid degradation of the starting ω-chloroketone and detecting a 5-isopropylamino by-product. How do I prevent this? Causality: The sacrificial amine donor, isopropylamine (IPA), is a strong nucleophile present in massive excess (0.5–1.0 M). It can outcompete the enzymatic transamination by directly attacking the terminal alkyl chloride of your substrate via an intermolecular SN​2 reaction, leading to 1-(4-bromophenyl)-5-(isopropylamino)pentan-1-one. Solution: Lower the IPA concentration to 0.5 M. Additionally, ensure the substrate is partitioned safely by utilizing a 5–20% v/v DMSO co-solvent system. This keeps the highly lipophilic haloketone solubilized and available to the enzyme's active site rather than pooling with the aqueous IPA.

Q3: The enantiomeric excess (ee) of my product fluctuates between batches. What controls the stereocenter? Causality: The stereocenter is strictly and irreversibly set during the initial transamination step. Fluctuations in ee indicate background non-enzymatic reductive amination or the use of a poorly selective enzyme variant. Solution: Ensure you are using a strictly (S)-selective transaminase (such as PjSTA-R6-8). Maintain the pH strictly at 8.0 during the enzymatic step; pH drift can denature the enzyme, halting chiral conversion and allowing achiral background degradation to dominate.

Quantitative Optimization Data

The following table summarizes the causal relationship between enzyme selection, base incubation, and final yield, extrapolated from the optimization of 2-arylpiperidine analogs.

SubstrateEnzyme SystemBase IncubationAmine Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee)
1-(4-bromophenyl)-5-chloropentan-1-oneATA-117-Rd6None>95%<15%>99.5% (R)
1-(4-bromophenyl)-5-chloropentan-1-onePjSTA-R6-8None>95%<20%>99.5% (S)
1-(4-bromophenyl)-5-chloropentan-1-onePjSTA-R6-8NaOH (10 M, 1 h)>95%84% >99.5% (S)
Step-by-Step Methodology: Self-Validating SOP

This protocol is adapted for a 300 mg preparative scale, utilizing a self-validating checkpoint system to ensure process integrity at every stage.

Phase 1: Enzymatic Transamination

  • Matrix Preparation: In a 50 mL reactor, prepare 20 mL of 100 mM potassium phosphate ( KPi​ ) buffer at pH 8.0. Add pyridoxal-5′-phosphate (PLP) to a final concentration of 1 mM and isopropylamine (IPA) to 0.5 M.

  • Biocatalyst Loading: Add the (S)-selective transaminase (e.g., PjSTA-R6-8) at a loading of 10 mg/mL. Stir gently to dissolve.

  • Substrate Addition: Dissolve 300 mg of 1-(4-bromophenyl)-5-chloropentan-1-one in 1.0 mL of DMSO. Add this dropwise to the reaction mixture to achieve a fine suspension (final DMSO concentration ~5% v/v).

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (700 rpm) for 24 hours.

    • Validation Checkpoint 1: Pull a 10 µL aliquot, quench with 90 µL acetonitrile, centrifuge, and analyze via LC-MS. Proceed to Phase 2 only when the ketone peak (M+H = 275/277) has disappeared and the acyclic amine peak (M+H = 276/278) represents >95% of the total ion current.

Phase 2: Base-Promoted Cyclization 5. pH Adjustment: Add 10 M NaOH dropwise (approx. 1-2 mL) to the reactor until the pH exceeds 10.0. 6. Cyclization Incubation: Continue shaking at 30 °C for an additional 1 to 3 hours.

  • Validation Checkpoint 2: Run a second LC-MS analysis. The reaction is complete when the acyclic amine mass (276/278) is fully replaced by the cyclized piperidine mass (M+H = 240/242).

Phase 3: Workup and Isolation 7. Extraction: Extract the aqueous reaction mixture with methyl tert-butyl ether (MTBE) (3 × 20 mL). Combine the organic layers and dry over anhydrous MgSO4​ . Filter the drying agent. 8. Precipitation: To avoid yield-destroying column chromatography, add a stoichiometric amount of p-toluenesulfonic acid (tosic acid) dissolved in a minimal amount of MTBE directly to the organic phase. 9. Filtration: The (S)-2-(4-Bromophenyl)piperidine tosylate salt will precipitate as a white solid. Filter, wash with cold MTBE, and dry under vacuum.

  • Validation Checkpoint 3: Analyze the isolated salt via 1H -NMR. The absence of DMSO and IPA peaks validates the purification efficiency of the precipitation method.

References
  • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture Source: Science URL: [Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of 2-Arylpiperidines

From the Desk of the Senior Application Scientist The 2-arylpiperidine scaffold is a privileged pharmacophore ubiquitous in CNS therapeutics, monoamine transporter inhibitors, and complex alkaloid natural products. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist The 2-arylpiperidine scaffold is a privileged pharmacophore ubiquitous in CNS therapeutics, monoamine transporter inhibitors, and complex alkaloid natural products. However, functionalizing the sterically hindered secondary amine via N-alkylation is notoriously prone to side reactions. The unique microenvironment of the 2-arylpiperidine—specifically the steric bulk at the C2 position, the enhanced nucleophilicity of the resulting tertiary amine, and the high acidity of the benzylic C2-proton—creates a perfect storm for synthetic failure if approached with brute-force alkylation methods.

This guide dissects the causality behind these side reactions and provides field-proven, self-validating troubleshooting strategies to ensure high-fidelity synthesis.

Part 1: Mechanistic Deep-Dive & Diagnostic FAQs

When researchers report failed N-alkylations of 2-arylpiperidines, the root cause almost always falls into one of three categories: over-alkylation, stereochemical degradation, or electrophile elimination.

FAQ 1: Why is my direct alkylation yielding a highly polar, water-soluble byproduct instead of my target tertiary amine?

The Causality: You are likely observing over-alkylation (quaternization) . When a secondary piperidine undergoes direct alkylation with an alkyl halide (R-X) and a base, the newly formed tertiary amine is often more nucleophilic than the starting material due to the electron-donating inductive effect of the new alkyl group. If the incoming alkyl group is small (e.g., methyl, ethyl, or allyl), the steric penalty is minimal. The tertiary amine rapidly attacks another equivalent of the alkyl halide, forming a permanent, highly polar quaternary ammonium salt .

The Fix: Abandon direct alkylation in favor of Reductive Amination . By reacting the piperidine with an aldehyde/ketone to form an iminium ion, and subsequently reducing it with a mild hydride source (like NaBH(OAc)₃), the reaction stops strictly at the tertiary amine stage. An iminium ion cannot form twice, making over-alkylation mechanistically impossible .

FAQ 2: My starting 2-arylpiperidine was enantiopure (>99% ee), but my N-alkylated product is nearly racemic. What happened?

The Causality: You have triggered base-catalyzed epimerization at the C2 position . The C2-proton of a 2-arylpiperidine is uniquely acidic because it is benzylic; the adjacent aryl ring can stabilize a negative charge via resonance. If your direct alkylation protocol uses strong bases (e.g., NaH, KOtBu) or requires prolonged heating with moderate bases (e.g., K₂CO₃, DIPEA), the base will deprotonate the C2 position. This forms a planar aza-enolate/benzylic anion intermediate. Upon reprotonation, the proton can attack from either the top or bottom face, scrambling your carefully constructed stereocenter .

The Fix: Switch to base-free conditions. Reductive amination using weakly acidic conditions (e.g., catalytic acetic acid) completely bypasses the formation of the benzylic anion, preserving >99% of your enantiomeric excess.

FAQ 3: I am trying to attach a bulky alkyl group (e.g., isopropyl) using an alkyl bromide and K₂CO₃, but I only recover unreacted piperidine and an alkene byproduct.

The Causality: You are observing E2 Elimination of the alkylating agent . The 2-aryl group creates significant steric hindrance around the piperidine nitrogen. When you attempt to react this hindered nucleophile with a sterically hindered secondary alkyl halide (like isopropyl bromide), nucleophilic attack (S_N2) becomes kinetically unfavorable. Instead, the amine or the inorganic base acts as a Brønsted base, abstracting a beta-proton from the alkyl halide to form an alkene via the E2 pathway .

The Fix: To install bulky groups, use reductive amination with the corresponding ketone (e.g., acetone for an isopropyl group) and a strong Lewis acid (like Ti(OiPr)₄) to force the difficult iminium formation prior to reduction.

Part 2: Visualizing the Reaction Logic

Epimerization A Chiral 2-Arylpiperidine (Secondary Amine) B Base-Catalyzed Deprotonation at C2 A->B Strong Base / Heat C Planar Benzylic Anion / Aza-enolate Intermediate B->C D Non-selective Reprotonation C->D E Loss of Enantiopurity (Epimerized Mixture) D->E

Mechanistic pathway of C2 epimerization in 2-arylpiperidines under basic conditions.

Workflow Start Select N-Alkylation Strategy Q1 Is the C2 position stereopure? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 RedAm Reductive Amination (NaBH(OAc)3, Mild) Yes1->RedAm Prevents Epimerization Q2 Risk of quaternary ammonium formation? No1->Q2 Yes2 High Risk (Small Alkyl Groups) Q2->Yes2 No2 Low Risk (Bulky Electrophiles) Q2->No2 Yes2->RedAm Prevents Over-alkylation DirAlk Direct Alkylation (R-X + Mild Base) No2->DirAlk

Decision matrix for selecting the optimal N-alkylation strategy to avoid side reactions.

Part 3: Quantitative Outcome Analysis

To demonstrate the causality of reagent selection on reaction fidelity, the table below summarizes the typical reaction profiles of a standard enantiopure 2-arylpiperidine undergoing N-methylation via different pathways.

Alkylation StrategyReagents UsedTarget Yield (3° Amine)Over-Alkylation (4° Salt)Epimerization (Loss of ee)
Direct Alkylation (Harsh) MeI (2.0 eq), NaH, DMF, 60°C< 15%> 60%> 85% (Near Racemic)
Direct Alkylation (Mild) MeI (1.1 eq), K₂CO₃, MeCN, 25°C45 - 55%20 - 30%5 - 10%
Reductive Amination Formaldehyde, NaBH(OAc)₃, DCE> 90% 0% < 1%

Data Synthesis: Reductive amination provides superior chemoselectivity and stereofidelity by avoiding the highly reactive alkyl iodide and basic conditions.

Part 4: Self-Validating Experimental Protocol

To circumvent the side reactions detailed above, utilize this standardized Reductive Amination protocol. This methodology incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Optimized Reductive Amination of 2-Arylpiperidines

Objective: Chemoselective N-alkylation without C2-epimerization or quaternization.

Materials:

  • Enantiopure 2-Arylpiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv for aldehydes; 2.0 equiv for ketones)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the 2-arylpiperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration) under an argon atmosphere. Add the aldehyde/ketone, followed by glacial acetic acid (1.0 equiv).

    • Causality Note: Acetic acid catalyzes the formation of the iminium ion while maintaining a slightly acidic pH, completely preventing base-catalyzed C2 deprotonation.

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes.

    • Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion [M+H]+ . Do not proceed until the starting amine mass is significantly depleted.

  • Reduction: Cool the reaction flask to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild hydride source that selectively reduces iminium ions over unreacted aldehydes/ketones, preventing the wasteful reduction of your electrophile into an alcohol .

  • Maturation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc + 1% Et₃N). The tertiary amine product will run higher than the secondary amine starting material. A ninhydrin stain will show the starting material as a dark spot, while the tertiary amine product will remain unstained or appear faint yellow.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (pH ~8). Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Chiral Piperidines by Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the purification of chiral piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the purification of chiral piperidines. These molecules are highly polar, basic nitrogen heterocycles that strongly interact with standard chromatography media, often leading to poor recovery, streaking, or loss of stereochemical integrity.

This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies for both the achiral purification of enantiopure piperidines and the chiral resolution of racemic mixtures.

Section 1: Achiral Purification (Maintaining Stereochemical Integrity)

FAQ 1: Why do my chiral piperidines streak heavily on standard silica gel, and how can I prevent this?

The Causality: Standard silica gel acts as a Brønsted acid due to its surface silanol groups, which have a pKa of approximately 4.5. Piperidines are strong secondary or tertiary amines with a pKa of 10–11. When introduced to the column, they undergo a strong acid-base interaction with the stationary phase[1]. This ionic binding disrupts the standard adsorption-desorption equilibrium, leading to severe peak tailing, band broadening, and poor mass recovery[2].

The Solution: To resolve this, you must deactivate the acidic silanols using a basic mobile phase modifier. By incorporating a volatile base like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) into the mobile phase, you actively neutralize the acidic sites through competitive displacement[1]. The base occupies the active acidic sites, allowing the chiral piperidine to elute based on its intrinsic polarity rather than its basicity[3]. Alternatively, switching to an amine-functionalized silica (e.g., KP-NH) provides an intrinsically basic surface, eliminating the need for mobile phase additives entirely[1].

Protocol 1: Self-Validating Silica Gel Deactivation
  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) containing 1–2% v/v Triethylamine (TEA) or 1% NH₄OH[3]. Note: Do not exceed 10% basic methanol in DCM to prevent silica dissolution.

  • Slurry Packing: Mix the raw silica gel with the base-modified solvent. Stir gently to allow the exothermic neutralization of the silanols to dissipate safely.

  • Column Equilibration: Run at least 3 column volumes (CV) of the modified solvent through the packed column.

  • Validation Check: Collect the eluent exiting the column and test it with pH paper. The system is only fully equilibrated when the eluent pH matches the basic pH of the starting mobile phase (pH > 8). If the eluent is neutral, the silica is still absorbing the base, and further equilibration is required.

  • Sample Loading & Elution: Dissolve the crude chiral piperidine in the minimum volume of the modified solvent, load it onto the column, and execute the chromatographic run.

FAQ 2: Does the use of basic additives risk the racemization of α-chiral piperidines?

The Causality: Racemization of α-chiral amines requires a mechanism for deprotonation or reversible imine formation. TEA is a relatively weak base, and standard silica chromatography is performed at room temperature. Unless the α-proton is highly activated (e.g., adjacent to a carbonyl or aryl group), TEA will not cause racemization. However, for highly sensitive substrates where even mild bases pose a risk, utilizing amine-functionalized silica (KP-NH) avoids the need for basic additives, providing a milder environment that preserves optical purity[1].

Quantitative Data Summary

Table 1: Comparison of Chromatographic Strategies for Basic Amines

Method / Stationary PhaseAdditiveMechanism of ActionRacemization RiskTypical Recovery
Standard Silica Gel 1-2% TEANeutralizes acidic silanols via competitive binding[1]Low to Moderate80–95%
Standard Silica Gel 1% NH₄OHRaises mobile phase pH, keeping amine uncharged[3]Low85–95%
Amine-Functionalized Silica NoneIntrinsic basic surface eliminates acid-base interactions[1]Very Low>95%
Polysaccharide CSP None (Post-Boc)Steric inclusion and H-bonding with derivatized amine[4]None>95%

Section 2: Chiral Resolution (Separating Enantiomers)

FAQ 3: I need to separate racemic piperidines into enantiomers. Should I run them as free amines on a Chiral Stationary Phase (CSP)?

The Causality: While some modern CSPs can tolerate free basic amines, piperidines often yield broad peaks and poor resolution due to non-specific ionic interactions with the CSP backbone. Protecting the piperidine nitrogen (e.g., via Boc-protection) masks this basicity[5]. This critical step forces the molecule to rely entirely on steric inclusion, hydrogen bonding, and dipole-dipole interactions with the polysaccharide-based CSP (such as Chiralpak AY or Lux Cellulose), drastically improving chiral recognition and peak resolution[4].

Protocol 2: Self-Validating Chiral Resolution via Derivatization
  • Nitrogen Protection: React the racemic piperidine with Di-tert-butyl dicarbonate (Boc₂O) and a mild base to yield the N-Boc derivative. Causality: Eliminating the basic amine prevents non-specific interactions with the CSP, ensuring retention is driven purely by stereoselective interactions[5].

  • CSP Screening: Inject the Boc-protected racemate onto a polysaccharide-based CSP (e.g., Lux Cellulose-3 or Chiralpak AY)[4][5].

  • Mobile Phase Optimization: Elute using a standard chiral normal-phase mixture, such as n-heptane/ethanol (80:20 v/v)[5].

  • Validation Check: Calculate the resolution factor (Rs) from the resulting analytical chromatogram. A self-validating method must achieve an Rs ≥ 1.5 (baseline resolution) before scaling up to preparative chromatography.

  • Deprotection: Following the isolation of the enantiomers, remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane to recover the enantiopure free amines.

Section 3: Workflow Decision Tree

To streamline your method development, follow the logical workflow below to determine the optimal chromatographic strategy for your specific chiral piperidine sample.

G Start Crude Chiral Piperidine Goal Primary Purification Goal? Start->Goal Achiral Purify Enantiopure Compound (Achiral Chromatography) Goal->Achiral Remove Impurities Chiral Resolve Stereoisomers (Chiral Chromatography) Goal->Chiral Separate Enantiomers Alpha α-Chiral Center Present? Achiral->Alpha Protect Boc-Protect Nitrogen (Improves resolution) Chiral->Protect KPNH Use Amine-Functionalized Silica (No basic additives needed) Alpha->KPNH Yes (Racemization Risk) TEA Use Standard Silica Gel + 1-2% TEA or NH4OH Alpha->TEA No (Stable) CSP Screen Polysaccharide CSPs (e.g., Chiralpak AY) Protect->CSP

Workflow for selecting the optimal chromatographic strategy for chiral piperidines.

References[5] 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers: Preparative Chiral Separation. ACS Publications.https://pubs.acs.org/doi/10.1021/op500140d[3] When basification of silica gel is required, before using Column chromatography?. ResearchGate.https://www.researchgate.net/post/When_basification_of_silica_gel_is_required_before_using_Column_chromatography[4] An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571932/[1] How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography[2] Thin Layer Chromatography. Chemistry LibreTexts.https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Analytical_Chemistry/Chromatography/Thin_Layer_Chromatography

Sources

Optimization

Technical Support Center: Managing Over-alkylation in Piperidine Synthesis

Welcome to the technical support center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] However, its synthesis, particularly N-alkylation, is often plagued by the side reaction of over-alkylation, leading to the formation of undesired tertiary amines or quaternary ammonium salts.[2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate these challenges and achieve high-yield, selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis, and why does it happen?

A1: Over-alkylation is a common side reaction where the target mono-N-alkylated piperidine, a secondary amine, reacts further with the alkylating agent to form a tertiary amine.[4] In some cases, this tertiary amine can react again to form a quaternary ammonium salt.[2][3]

This occurs because the product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting piperidine (a primary or secondary amine), making it more reactive towards the electrophilic alkylating agent.[4][5] This "runaway" reaction leads to a mixture of products, complicating purification and reducing the yield of the desired compound.[5]

Q2: I'm observing a significant amount of a di-alkylated byproduct in my direct alkylation reaction. How can I favor mono-alkylation?

A2: Several factors can be adjusted to suppress over-alkylation in direct N-alkylation with alkyl halides. The key is to control the relative concentrations and reactivities of the nucleophile (piperidine) and the electrophile (alkylating agent).

Key Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[2] This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation event.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile throughout the reaction.[2][6] This kinetically favors the reaction with the more abundant starting piperidine over the newly formed, less concentrated mono-alkylated product.

  • Choice of Base: The reaction generates an acid byproduct (e.g., HCl, HBr) that can protonate the piperidine, rendering it non-nucleophilic.[2] Adding a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is crucial to scavenge this acid.[2] However, the presence of a base can also accelerate the reaction, potentially increasing the chance of di-alkylation if other parameters are not controlled.[6]

  • Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[2]

Q3: My reaction is sluggish, and when I increase the temperature, I get more over-alkylation. What's the best approach?

A3: This is a classic dilemma. While heat can overcome activation energy barriers for sluggish reactions, it often accelerates the undesired over-alkylation reaction as well.

Troubleshooting Steps:

  • Improve the Leaving Group: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly increase the reaction rate without needing to increase the temperature.[2]

  • Optimize the Solvent: Ensure you are using an appropriate polar aprotic solvent like DMF or acetonitrile.[2]

  • Alternative Synthetic Routes: If optimizing conditions for direct alkylation fails, consider alternative methods that are inherently less prone to over-alkylation, such as reductive amination or using a protecting group strategy.[7][8]

Q4: What is reductive amination, and how does it help prevent over-alkylation?

A4: Reductive amination is a powerful, often one-pot method for forming C-N bonds that is less susceptible to over-alkylation.[8][9][10] It involves two main steps:

  • Imine/Iminium Ion Formation: The piperidine reacts with an aldehyde or ketone to form an imine (for primary amines) or an iminium ion (for secondary amines).[4][10]

  • In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the imine or iminium ion to the corresponding amine.[4][10]

Over-alkylation is minimized because the newly formed secondary or tertiary amine is generally less reactive towards the carbonyl compound than the initial amine, especially under controlled stoichiometry.[4] The choice of reducing agent is critical. Mild, selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they readily reduce the iminium ion intermediate but not the starting carbonyl compound.[4][10]

Troubleshooting Guides

Scenario 1: Persistent Quaternary Ammonium Salt Formation in Direct Alkylation

Problem: You are attempting a direct N-alkylation of a piperidine with an alkyl halide and consistently isolating a significant amount of the quaternary ammonium salt byproduct.

Root Cause Analysis: This indicates a high degree of over-alkylation, likely due to a highly reactive alkylating agent or reaction conditions that strongly favor multiple alkylations.

Solutions Workflow:

G Start Problem: Quaternary Salt Formation Stoichiometry Adjust Stoichiometry: Use 1.1-1.2 eq. Piperidine Start->Stoichiometry SlowAddition Implement Slow Addition: Use Syringe Pump for Alkyl Halide Stoichiometry->SlowAddition If issue persists TempControl Lower Reaction Temperature SlowAddition->TempControl If issue persists AlternativeRoute Consider Alternative Routes TempControl->AlternativeRoute If issue persists ReductiveAmination Reductive Amination AlternativeRoute->ReductiveAmination ProtectingGroup Protecting Group Strategy AlternativeRoute->ProtectingGroup End Problem Resolved ReductiveAmination->End ProtectingGroup->End

Caption: Troubleshooting workflow for quaternary salt formation.

Detailed Protocol: Reductive Amination to Avoid Over-alkylation

This protocol is a general procedure for the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride, which is effective at preventing over-alkylation.[7]

Materials:

  • 2-Substituted Piperidine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.

  • Add the aldehyde or ketone to the stirred solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scenario 2: Complex Product Mixture and Difficulty in Purification

Problem: Your reaction yields a mixture of starting material, mono-alkylated product, and di-alkylated product, making purification by column chromatography difficult.

Root Cause Analysis: The reaction conditions do not sufficiently differentiate between the reactivity of the starting material and the mono-alkylated product.

Solutions:

1. Protecting Group Strategy

For syntheses where high purity is paramount, or when dealing with substrates containing multiple nucleophilic sites, a protecting group strategy is often the most reliable approach.[11] The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen.[2]

G Start Piperidine Protection Protection (e.g., Boc₂O) Start->Protection Modification Perform other chemical modifications Protection->Modification Deprotection Deprotection (e.g., TFA) Modification->Deprotection N_Alkylation N-Alkylation Deprotection->N_Alkylation FinalProduct Final Product N_Alkylation->FinalProduct

Caption: Workflow for a protecting group strategy.

2. The Gabriel Synthesis for Primary Amines

While not directly applicable to the alkylation of piperidine itself, if your synthesis involves constructing the piperidine ring and you need to introduce a primary amine substituent without over-alkylation, the Gabriel synthesis is a classic and effective method.[12][13][14] It uses potassium phthalimide as an ammonia surrogate, which, after alkylation, can be deprotected to yield a primary amine.[12][14] The phthalimide nitrogen is not nucleophilic after the initial alkylation, thus preventing over-alkylation.[13][14]

3. Purification via Salt Formation and Acid-Base Extraction

If a mixture is unavoidable, exploiting the basicity of the piperidine nitrogen can aid in purification.

Protocol: Acid-Base Extraction for Piperidine Purification [15]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine-containing compounds will be protonated and move into the aqueous phase, leaving neutral impurities in the organic layer.

  • Phase Separation: Separate the aqueous layer.

  • Basification: Add a base (e.g., NaOH) to the aqueous layer to deprotonate the piperidinium salt, regenerating the free amine.

  • Extraction: Extract the free amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified basic components.

This method can effectively separate the desired basic amine products from non-basic starting materials or byproducts. Further separation of the amine mixture (mono- vs. di-alkylated) would then typically require chromatography.[15]

Comparative Summary of Control Strategies

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Stoichiometric Control Limiting the electrophile (alkylating agent).[2]Simple, direct, avoids extra steps.May not be sufficient for highly reactive agents; can be inefficient.Initial optimization; less reactive alkylating agents.
Slow Addition Maintaining a low concentration of the electrophile.[2][6]Improves selectivity for mono-alkylation; good kinetic control.Requires specialized equipment (syringe pump); can prolong reaction times.Reactions with fast kinetics and highly reactive electrophiles.
Reductive Amination In situ formation and reduction of an iminium ion.[4][10]Excellent selectivity; mild conditions; avoids quaternary salt formation.[7]Requires a carbonyl compound; reducing agent choice is critical.Introducing a wide variety of alkyl groups; when direct alkylation fails.
Protecting Groups Temporarily blocking the reactive nitrogen center.[2][11]Highest level of control and selectivity.Adds two steps (protection/deprotection) to the synthesis.Multi-step syntheses; complex molecules with multiple reactive sites.

By understanding the mechanisms that lead to over-alkylation and systematically applying these troubleshooting strategies, researchers can significantly improve the outcome of their piperidine synthesis experiments, leading to higher yields, easier purifications, and more efficient drug discovery workflows.

References
  • Benchchem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Benchchem. (n.d.). Managing side reactions in piperidine functionalization.
  • Chemistry LibreTexts. (2015). Synthesis of Amines by Alkylation.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Master Organic Chemistry. (2018). The Gabriel Synthesis.
  • OpenBU. (2011). Reductive Amination Reaction.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Enantioenriched 2-Arylpiperidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the scalable synthesis of chiral 2-arylpiperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the scalable synthesis of chiral 2-arylpiperidines. These scaffolds are privileged pharmacophores in CNS drug discovery and medicinal chemistry[1], but their asymmetric synthesis at scale presents significant catalytic challenges.

Direct asymmetric hydrogenation of neutral pyridines often fails due to the strong coordination of both the starting material and the resulting piperidine to the metal center, which poisons the catalyst. To bypass this, the industry standard relies on the Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts .

Below, you will find the validated workflows, self-validating protocols, quantitative performance data, and an in-depth troubleshooting FAQ designed to ensure your scale-up campaigns succeed.

Synthesis Workflow

The scalable route relies on a three-stage process: substrate activation (quaternization), enantioselective hydrogenation, and traceless deprotection.

Workflow A 2-Arylpyridine (Starting Material) B N-Alkylation (Benzyl Bromide) A->B C N-Benzyl-2-arylpyridinium Salt (Activated Substrate) B->C D Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand / H2 C->D 50 bar H2, 50°C E Enantioenriched N-Benzyl-2-arylpiperidine D->E Enantioselective Step F Pd/C Hydrogenolysis (Deprotection) E->F G Enantioenriched 2-Arylpiperidine (Target API Scaffold) F->G

Workflow for the scalable synthesis of enantioenriched 2-arylpiperidines via hydrogenation.

Validated Standard Operating Procedure (SOP)

This protocol describes the self-validating synthesis of enantioenriched 2-arylpiperidines, utilizing an Iridium/P,N-ligand catalytic system as established by [2].

Stage 1: Substrate Activation (Quaternization)
  • Procedure: Dissolve 2-arylpyridine (1.0 equiv) in anhydrous toluene. Add benzyl bromide (1.2 equiv) dropwise. Reflux for 12 hours. Filter the resulting precipitate and wash with cold hexanes.

  • Causality: Neutral pyridines are strong σ -donors that tightly bind to Ir/Rh centers, forming an inactive resting state. N-benzylation prevents this coordination and lowers the aromatic resonance energy, activating the ring for reduction[3].

  • Self-Validation (In-Process Control): Analyze the isolated solid by 1 H-NMR. Actionable metric: Ensure the complete disappearance of the pyridine α -proton. Even trace amounts of unreacted neutral pyridine will act as a catalyst poison in Stage 2.

Stage 2: Asymmetric Hydrogenation (Core Transformation)
  • Procedure: In a nitrogen-filled glovebox, pre-mix [Ir(COD)Cl]2​ (1.0 mol%) and a rigid P-stereogenic P,N-ligand (e.g., L59) (2.2 mol%) in anhydrous dichloromethane (DCM) for 30 minutes to form the active complex. Transfer this solution to a high-pressure reactor containing the N-benzyl-2-arylpyridinium bromide (1.0 equiv). Pressurize the reactor to 50 bar H2​ and heat to 50 °C for 18 hours.

  • Causality: The Ir-H species operates via an outer-sphere mechanism. Strictly anhydrous conditions are critical because trace water alters the protonation kinetics of the enamine intermediate, which is the actual enantiodetermining step[4].

  • Self-Validation (In-Process Control): Monitor H2​ uptake via mass flow controllers. Once uptake ceases, extract a 50 μ L aliquot, neutralize, and analyze via Chiral HPLC. Actionable metric: Do not vent the main reactor until HPLC confirms >99% conversion. Premature venting causes irreversible catalyst resting states.

Stage 3: Scaffold Liberation (Deprotection)
  • Procedure: Transfer the enantioenriched N-benzyl piperidine to a hydrogenation vessel. Add Pd/C (10 wt%), methanol, and glacial acetic acid (1.1 equiv) . Stir under H2​ (1 atm) at room temperature for 4 hours.

  • Causality: The free 2-arylpiperidine product is highly basic. Without an acid additive, the free amine will coat the palladium surface, stalling the hydrogenolysis. Acetic acid protonates the newly formed secondary amine, keeping it in solution and away from the catalyst surface.

  • Self-Validation (In-Process Control): Perform LC-MS analysis. Actionable metric: Confirm the complete mass shift from the N-benzyl starting material to the free amine [M+H]+ .

Quantitative Catalyst & Ligand Performance

Selecting the correct catalyst/ligand combination is critical for substrate tolerance. Below is a summary of benchmarked systems based on recent advances in transition metal-catalyzed asymmetric hydrogenation[5].

Catalyst SystemChiral LigandSubstrate ClassAdditiveYield (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl]2​ P,N-Ligand (L59)N-Benzyl-2-arylpyridiniumNone>95Up to 99.3
[Ir(COD)Cl]2​ MP2-SEGPHOSN-Alkyl-2-alkylpyridiniumNone85–9590–95
[Rh(COD)Cl]2​ JosiPhosN-Benzyl-3-arylpyridinium Et3​N >90Up to 90
Ir-BINAPBINAPNeutral 2-arylpyridinesBrønsted Acid60–8075–85

Troubleshooting & FAQs

Q1: My hydrogenation reaction stalls at 40-50% conversion. What is causing catalyst deactivation?

Analysis & Solution: Stalling in Ir-catalyzed hydrogenation of pyridinium salts is almost always tied to halide coordination or moisture .

  • Halide Effect: If you used a chloride salt instead of a bromide or iodide salt during quaternization, the strongly coordinating chloride ions can outcompete the substrate for the Ir center. Switch to N-benzylpyridinium bromide or perform an anion exchange to a non-coordinating anion (e.g., BF4−​ or PF6−​ ).

  • Purity: Ensure your starting salt is rigorously dried. Trace water hydrolyzes the active Ir-H complex.

Q2: I am scaling up from 1g to 100g, but my enantiomeric excess (ee) dropped from 95% to 82%. Why?

Analysis & Solution: This is a classic mass transfer and thermal control issue. As demonstrated by[2], the mechanism of this reaction is unique. The hydride reduction of the iminium is not the enantiodetermining step. Instead, the initial protonation of the enamine intermediate dictates the stereochemical outcome[4].

  • The Fix: On scale, poor heat dissipation leads to localized temperature spikes, which reduces the facial selectivity of this critical protonation step. Increase your stirring rate (gas entrainment impeller) to ensure uniform H2​ dissolution and strictly control the internal reactor temperature using an active cooling jacket, keeping it precisely at 50 °C.

Mechanism A Ir-H Catalyst Complex C 1,4-Hydride Transfer A->C B Pyridinium Salt B->C D Dihydropyridine C->D E 1,2-Hydride Transfer D->E F Tetrahydropyridine (Enamine) E->F G Protonation (Stereo-determining) F->G Face-selective H Iminium Intermediate G->H I Hydride Reduction H->I I->A Catalyst Regeneration J Chiral Piperidine I->J

Mechanism of Ir-catalyzed asymmetric hydrogenation highlighting the stereo-determining protonation.

Q3: The N-benzyl deprotection is poisoning my Pd/C catalyst, leaving 20% starting material. How can I achieve quantitative cleavage?

Analysis & Solution: The 2-arylpiperidine product is a potent amine base that binds to the palladium surface, preventing further hydrogenolysis.

  • The Fix: If the acetic acid protocol (Stage 3 SOP) is insufficient for your specific substrate, switch to Pearlman’s catalyst ( Pd(OH)2​/C ) at 20 wt% loading, and run the reaction in a solvent mixture of Ethanol/1M HCl (1:1). The strong acid ensures the piperidine nitrogen is fully protonated (ammonium salt), completely eliminating its ability to coordinate to the palladium.

References

  • Qu, B., Mangunuru, H. P. R., Tcyrulnikov, S., et al. "Enantioselective Synthesis of α -(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, 2018, 20, 1333–1337. URL:[Link]

  • Cabré, A., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2022, 122, 1, 269–339. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for C-H functionalization of piperidines

Troubleshooting Guides & Experimental FAQs Welcome to the Application Support Center. As drug discovery increasingly relies on late-stage functionalization to explore chemical space, the direct C–H functionalization of p...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Experimental FAQs

Welcome to the Application Support Center. As drug discovery increasingly relies on late-stage functionalization to explore chemical space, the direct C–H functionalization of piperidines has become a critical, yet challenging, transformation. Piperidines present unique hurdles: their basic nitrogen can poison transition metal catalysts, and differentiating between the α, β, and γ C(sp3)–H bonds requires precise mechanistic control.

This guide provides field-proven troubleshooting strategies, emphasizing the causality behind protocol deviations to help you rescue stalled reactions and optimize yields.

Strategic Workflow: Selecting Your Functionalization Pathway

Before diving into specific troubleshooting scenarios, ensure you are using the correct catalytic paradigm for your target regioselectivity.

Logical workflow for selecting piperidine C-H functionalization strategies based on regioselectivity.

FAQ 1: Over-Oxidation in α-Arylation

Q: I am trying to achieve α-arylation of a substituted piperidine using photoredox catalysis, but I am getting poor diastereoselectivity and significant iminium ion over-oxidation. How can I optimize this?

The Causality & Science: Visible-light-induced α-amino C–H arylation relies on a delicate single-electron transfer (SET) sequence[1]. The photocatalyst oxidizes the piperidine nitrogen to a radical cation, which undergoes deprotonation to form the key α-amino radical. Over-oxidation to the iminium ion (and subsequently the lactam) occurs when this α-amino radical undergoes a second SET before it can couple with the cyanoarene radical anion[2].

This kinetic competition is exacerbated by trace oxygen (which quenches the excited state and promotes aerobic oxidation) or the use of an overly strong base that degrades the intermediate. Diastereoselectivity is dictated by the thermodynamic stability of the radical and reversible epimerization; using a mild base like Cs₂CO₃ ensures controlled deprotonation without base-catalyzed degradation[2].

Mechanistic pathway of visible-light photoredox α-amino C-H arylation.

Standardized Protocol: Photoredox α-Arylation Self-Validating System: The reaction must be strictly anaerobic. The presence of a deep red/orange hue upon catalyst addition confirms the solubility and integrity of the Ir(III) complex.

  • In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the piperidine substrate (1.0 equiv), cyanoarene (3.0 equiv), and Ir(ppy)₃ (1.5 mol%).

  • Add anhydrous, freeze-pump-thaw degassed N,N-dimethylacetamide (DMA) to achieve a 0.1 M concentration.

  • Add Cs₂CO₃ (2.0 equiv) as the base.

  • Seal the vial with a Teflon-lined cap, remove from the glovebox, and irradiate with 34 W Blue LEDs (λ = 450 nm) at room temperature for 24 hours. Critical: Use a cooling fan. Temperatures >30 °C exponentially increase the background oxidation to the iminium ion.

  • Quench with deionized water, extract with EtOAc (3x), and purify via silica gel chromatography.

Quantitative Optimization Data

Photocatalyst Base Solvent Atmosphere Yield (%) d.r. (trans:cis) Diagnostic Observation
Ir(ppy)₃ Cs₂CO₃ DMA N₂ 85 >20:1 Optimal; high selectivity.
Ru(bpy)₃Cl₂ Cs₂CO₃ DMA N₂ 42 5:1 Lower reducing power; stalled conversion.
Ir(ppy)₃ None DMA N₂ 15 N/A Poor deprotonation of radical cation.

| Ir(ppy)₃ | Cs₂CO₃ | DMA | Air | <5 | N/A | Rapid over-oxidation to iminium/lactam. |

FAQ 2: Catalyst Poisoning in γ-Arylation

Q: My goal is to functionalize the unactivated γ-C(sp3)–H bond of a piperidine ring, but my palladium catalyst keeps precipitating as a black solid and I see no conversion. What is going wrong?

The Causality & Science: Unprotected aliphatic amines strongly coordinate to Pd(II) centers, forming stable, unreactive bis-amine complexes that precipitate out of solution as "Pd-black"[3]. To achieve distal γ-C–H activation, you must employ a strongly coordinating, bidentate directing group (such as an 8-aminoquinoline (8-AQ) amide). This directing group outcompetes the basic piperidine nitrogen for Pd coordination and geometrically constrains the metal to favor a 6-membered palladacycle at the γ-position[3].

Furthermore, the C–H bond cleavage proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. If you omit a carboxylate additive (like Pivalic acid, PivOH), the energy barrier for the CMD step remains insurmountable, leading to catalyst degradation before product formation can occur.

Catalytic cycle for Pd-catalyzed directed γ-C(sp3)-H arylation of piperidines.

Standardized Protocol: Pd-Catalyzed Directed γ-Arylation Self-Validating System: The reaction mixture should transition from a yellow suspension to a dark, homogeneous solution upon heating, indicating active palladacycle formation. Early appearance of a black precipitate indicates failure of the CMD step.

  • Synthesize the N-(8-aminoquinolinyl) piperidine-1-carboxamide substrate.

  • In a thick-walled sealed tube, combine the substrate (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Add PivOH (pivalic acid, 30 mol%) as the critical CMD shuttle.

  • Suspend in tert-amyl alcohol (t-AmOH) or hexafluoroisopropanol (HFIP) to 0.2 M.

  • Heat at 110 °C for 18 hours under a sealed, air-free environment.

  • Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite, and concentrate for chromatography.

Quantitative Optimization Data

Directing Group Additive Solvent Temp (°C) γ-Arylation Yield (%)
N-Boc PivOH (30 mol%) HFIP 110 0 (Catalyst poisoning)
8-Aminoquinoline None t-AmOH 110 12 (High CMD barrier)
8-Aminoquinoline PivOH (30 mol%) t-AmOH 110 78

| Picolinamide | AgOAc (1.5 eq) | HFIP | 110 | 84 |

FAQ 3: Avoiding Directing Groups Entirely

Q: I want to achieve direct cross-coupling at the α-position without using cyanoarenes or installing harsh directing groups. Is there a way to couple standard aryl halides directly to the piperidine α-C–H bond?

The Causality & Science: Yes, via metallaphotoredox dual catalysis[4]. Traditional photoredox α-arylation requires electron-deficient cyanoarenes to accept an electron and undergo radical-radical coupling. To couple standard, unactivated aryl halides (Ar-Br, Ar-I), you must merge photoredox catalysis with transition metal (Nickel) cross-coupling.

The iridium photocatalyst generates the α-amino radical from the piperidine. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl halide to form a Ni(II)-aryl species. The α-amino radical is then intercepted by the Ni(II) complex, forming a highly reactive Ni(III) intermediate that rapidly undergoes reductive elimination to forge the C–C bond. This strategy utilizes the sp3 C–H bond as a latent nucleophile, entirely bypassing the need for directing groups[4].

Standardized Protocol: Metallaphotoredox Cross-Coupling Self-Validating System: The dual catalyst system should exhibit a characteristic color shift (often green/brown depending on the Ni complex). Strict degassing is critical; trace oxygen will quench the Ir excited state and irreversibly oxidize the Ni(0) catalyst, halting the catalytic cycle immediately.

  • In a glovebox, combine the unprotected or N-alkyl piperidine (1.5 equiv), aryl bromide (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy ligand (5 mol%).

  • Add quinuclidine (10 mol%) as a Hydrogen Atom Transfer (HAT) catalyst to facilitate radical generation.

  • Add K₂HPO₄ (2.0 equiv) and anhydrous DMA (0.1 M).

  • Irradiate with blue LEDs at room temperature for 24 hours with vigorous stirring.

  • Perform a standard aqueous workup and isolate the α-arylated product via column chromatography.

References[2] Title: Photoredox-Catalyzed C–H Functionalization Reactions - ResearchGate

Source: researchgate.net URL:[3] Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis Source: acs.org URL:[1] Title: Visible-Light-Induced α-Amino C–H Bond Arylation Enabled by Electron Donor–Acceptor Complexes | Organic Letters Source: acs.org URL:[4] Title: Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC Source: nih.gov URL:

Sources

Troubleshooting

Stability of bromophenylpiperidine compounds under acidic/basic conditions

As drug development professionals, we know that the stability of bromophenylpiperidine derivatives is a critical quality attribute that dictates formulation strategy, shelf-life, and regulatory success. The piperidine ri...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we know that the stability of bromophenylpiperidine derivatives is a critical quality attribute that dictates formulation strategy, shelf-life, and regulatory success. The piperidine ring, characterized by its basic secondary or tertiary amine (pKa ~10–11), interacts dynamically with its solvent environment. When coupled with a bromophenyl moiety, the molecule exhibits unique vulnerabilities under pH stress.

This guide is engineered to move beyond basic instructions. Here, we dissect the causality behind degradation mechanisms, troubleshoot common benchtop failures, and provide self-validating protocols compliant with global regulatory standards.

Module 1: Mechanistic Architecture of pH-Induced Degradation

Understanding the intrinsic chemical behavior of your API is the first step in troubleshooting. Bromophenylpiperidines are highly sensitive to extreme pH shifts, which alter their ionization state and expose them to hydrolytic or oxidative cleavage.

pH_Stability API Bromophenylpiperidine (Parent API) Acid Acidic Stress (pH < 3) 0.1M HCl, 60°C API->Acid H+ Addition Base Basic Stress (pH > 10) 0.1M NaOH, 60°C API->Base OH- Addition Protonation Nitrogen Protonation (Stable Salt Form) Acid->Protonation Primary Pathway Deprotonation Free Base Formation (Solubility Drop) Base->Deprotonation Rapid (<10 min) Hydrolysis Hydrolytic Cleavage (Substituent Loss) Base->Hydrolysis Extended Exposure Oxidation N-Oxide Formation (If O2 present) Base->Oxidation Secondary Pathway

Mechanistic pathways of bromophenylpiperidine degradation under pH stress.

Module 2: Diagnostic Knowledge Base (FAQs)

Q1: Why does my bromophenylpiperidine derivative precipitate or rapidly degrade when adjusting the formulation to pH > 10? Causality: Piperidine nitrogen deprotonates in strong alkaline environments, converting the highly soluble salt (e.g., hydrochloride) into a lipophilic free base, which causes immediate precipitation. Furthermore, basic conditions (pH > 10) act as a catalyst for hydrolytic cleavage. For example, derivatives containing secondary functional groups (like piperazine rings or ester linkages) degrade rapidly via nucleophilic attack by hydroxide ions[1]. Resolution: Maintain the formulation within a buffered pH range of 6–8 for in vitro assays and long-term storage[1].

Q2: During the extraction of my bromophenylpiperidine intermediate post-halogenation, I am seeing massive oxidative decomposition. How do I prevent this? Causality: When scaling up synthesis, residual oxidants or unreacted halogens (like bromine) become highly reactive when the aqueous phase is basified for organic extraction. The sudden pH shift triggers oxidative decomposition of the piperidine ring. Resolution: You must chemically quench the reaction before altering the pH. Adding a sufficient volume of aqueous sodium bisulfite prior to basification neutralizes excess bromine, preserving the structural integrity of the intermediate during extraction[2].

Q3: What is the exact regulatory target for forced degradation under ICH Q1A(R2), and why do my acid/base stress tests keep failing validation? Causality: The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate a target degradation of 5% to 20% of the active pharmaceutical ingredient (API)[3][4]. If you over-stress the molecule (>20% degradation), you risk triggering secondary degradation pathways that will never occur in real-world storage, cluttering your chromatogram. If you under-stress (<5%), you fail to prove that your analytical method is "stability-indicating" because it hasn't demonstrated the ability to resolve the parent peak from its degradants[4]. Resolution: Titrate your stress conditions (e.g., lower the temperature from 60°C to 40°C, or reduce molarity from 1M to 0.1M) until the 5–20% kinetic window is achieved.

Module 3: Validated Protocol — ICH Q1A(R2) Acid/Base Forced Degradation

To ensure absolute trustworthiness, forced degradation studies must be designed as self-validating systems . The following protocol incorporates a kinetic quenching step and a mass balance checkpoint to guarantee data integrity[5][6].

Forced_Degradation S1 1. API Stock Preparation 1 mg/mL in MeOH/Water S2 2. Stress Induction Add 0.1M HCl or NaOH S1->S2 S3 3. Kinetic Quenching Neutralize to pH 7.0 S2->S3 S4 4. Chromatographic Analysis HPLC-UV/MS Injection S3->S4 S5 5. Data Validation Verify Mass Balance & 5-20% Deg S4->S5

Self-validating forced degradation workflow compliant with ICH Q1A(R2).

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the bromophenylpiperidine API in a 50:50 Methanol/HPLC-grade Water mixture. Causality: Methanol ensures the free base remains in solution during alkaline stress, preventing biphasic partitioning which would skew degradation kinetics.

  • Acid Hydrolysis Stress: Transfer 5 mL of the stock solution to a vial. Add 5 mL of 0.1 M HCl. Seal and incubate in a temperature-controlled oven at 60°C for 24 hours.

  • Base Hydrolysis Stress: Transfer 5 mL of the stock solution to a separate vial. Add 5 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours.

  • Kinetic Quenching (Critical Step): Remove vials from the oven and immediately place them in an ice bath. Add 5 mL of 0.1 M NaOH to the acid vial, and 5 mL of 0.1 M HCl to the base vial. Causality: Failing to neutralize the samples means degradation will continue while the vials sit in the HPLC autosampler, leading to irreproducible, time-skewed data[5].

  • Chromatographic Analysis: Inject the neutralized samples into a validated HPLC-UV/PDA system using a pH-stable C18 column[5].

  • Self-Validation Checkpoint (Mass Balance): Calculate the Mass Balance: (Area of API + Area of All Degradant Peaks) / Area of Unstressed Control API. The result must be between 95% and 105%. Causality: A mass balance <95% indicates that volatile degradants were lost, or highly retained degradants are stuck on your HPLC column, invalidating the method's specificity[6].

Module 4: Empirical Data Matrix

Use the following table to benchmark your experimental observations against known stability profiles for phenylpiperidine and bromophenylpiperidine derivatives[1][3][5].

Stress ConditionReagent / EnvironmentPrimary ObservationCausality / Degradation PathwayTarget Degradation
Acidic Hydrolysis 0.1 M HCl @ 60°CHigh stability; minor secondary peak formation.Protonation of piperidine nitrogen stabilizes the core. Minor hydrolysis occurs only at susceptible ester/amide side chains.5 – 20%
Basic Hydrolysis 0.1 M NaOH @ 60°CRapid degradation; precipitation if unbuffered.Deprotonation yields free base. Hydroxide ions catalyze nucleophilic cleavage of adjacent functional groups (e.g., piperazine).5 – 20%
Oxidative Stress 3% H₂O₂ @ 25°CFormation of polar degradants (early eluting).The piperidine nitrogen is highly susceptible to oxidation, forming N-oxide derivatives.5 – 20%
Photolysis UV/Vis Light (ICH Q1B)Color change (yellowing); moderate degradation.Photo-oxidation and potential dehalogenation of the bromophenyl ring under intense UV exposure.5 – 20%

References

  • ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories. Available at:[Link]

  • Biotech Spain. "Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks." Biotech Spain. Available at:[Link]

  • Pharma Stability. "Pharma Stability: ICH Q1A(R2) Fundamentals." Pharma Stability. Available at:[Link]

  • ACS Publications / NIH. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of (S)-2-(4-Bromophenyl)piperidine Derivatives: X-ray Crystallography and Its Spectroscopic Alternatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for chiral molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for chiral molecules like (S)-2-(4-Bromophenyl)piperidine derivatives, where the precise spatial arrangement of atoms is critical to their biological function and therapeutic potential. The piperidine scaffold is a prevalent feature in numerous biologically active compounds, making its structural analysis a vital step in the drug discovery pipeline.[1][2]

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural determination, with essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By understanding the causality behind experimental choices and the unique strengths of each method, researchers can build a self-validating system for structural confirmation, ensuring both accuracy and efficiency in their work.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is revered as the "gold standard" because it provides a precise and unambiguous three-dimensional map of the atomic arrangement within a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Causality in Experimental Design: The fundamental prerequisite for a successful SC-XRD experiment is the growth of a suitable single crystal. The quality of the crystal directly dictates the resolution and accuracy of the final structure. For molecules like (S)-2-(4-Bromophenyl)piperidine derivatives, intermolecular interactions such as C—Br⋯π and various hydrogen bonds play a crucial role in the crystal packing.[4][5] Understanding these potential interactions can guide the choice of crystallization solvents and conditions.

Key Advantages of SC-XRD:
  • Unambiguous Structure: Provides a definitive 3D model of the molecule.

  • Absolute Configuration: Crucial for chiral molecules, it can distinguish between enantiomers.

  • Solid-State Interactions: Reveals detailed information about how molecules pack together in the crystal lattice, offering insights into intermolecular forces.

Limitations:
  • Crystallization Hurdle: The primary bottleneck is the need to grow diffraction-quality single crystals, which can be a challenging and time-consuming process.[6]

  • Solid-State Conformation: The determined structure represents the molecule in a static, solid state, which may differ from its conformation in a more biologically relevant solution phase.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Synthesis and Purification: Synthesize the (S)-2-(4-Bromophenyl)piperidine derivative and purify it to the highest possible degree (>98%) to facilitate crystallization.

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, methanol).[4]

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the growth of single crystals.

    • The goal is to allow molecules to arrange themselves slowly into a well-ordered crystal lattice.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A focused beam of X-rays is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the electron clouds of the atoms.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • Computational methods, such as direct methods or Patterson functions, are used to solve the "phase problem" and generate an initial electron density map.[7]

    • An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final structure.

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

A flowchart illustrating the key stages of X-ray crystallography.

Alternative & Complementary Techniques

While SC-XRD provides the ultimate structural proof, it is often used in conjunction with other techniques that offer different, complementary information. NMR and MS are indispensable tools that provide rapid insights into molecular structure, often using much less material and without the need for crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, providing information in the solution phase.[3] For (S)-2-(4-Bromophenyl)piperidine derivatives, 1H and 13C NMR are fundamental for confirming the carbon-hydrogen framework.

Causality in Experimental Design: The choice of NMR experiment depends on the information required. A standard 1H NMR spectrum confirms the presence of different types of protons (aromatic, aliphatic) and their relative numbers. A 13C NMR spectrum reveals the number of unique carbon environments. For establishing connectivity and stereochemistry, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.[8] To determine the enantiomeric purity of a chiral piperidine, a chiral discriminating agent can be added to the NMR sample, which induces separate signals for each enantiomer.[9][10]

Key Advantages of NMR:
  • Solution-State Analysis: Provides data on the molecule's structure and dynamics in solution, which can be more relevant to its biological activity.

  • No Crystallization Needed: Can be performed on oils, non-crystalline solids, or solutions.

  • Connectivity Mapping: 2D NMR techniques provide detailed information about which atoms are bonded to each other.

Limitations:
  • Indirect Structural Information: Does not directly provide bond lengths or angles.

  • Ambiguity in Absolute Stereochemistry: Cannot determine absolute configuration without a known chiral reference or derivatizing agent.

  • Signal Overlap: Spectra can become complex and difficult to interpret for large or highly symmetric molecules.

Experimental Protocol: 1H and 13C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • The deuterated solvent is used to avoid a large solvent signal in the 1H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the 1H spectrum, followed by the 13C spectrum and any necessary 2D spectra.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the spectrum and integrate the signals (for 1H NMR) to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and correlations (in 2D spectra) to assemble the molecular structure.

nmr_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (1H, 13C, 2D) transfer->acquire process Process FID (Fourier Transform) acquire->process interpret Interpret Spectra process->interpret structure_info Connectivity & Solution Conformation interpret->structure_info

General workflow for an NMR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is exceptionally sensitive and provides a rapid confirmation of the molecular weight of the synthesized compound.

Causality in Experimental Design: For a compound like (S)-2-(4-Bromophenyl)piperidine, MS provides a critical piece of evidence: the presence of a bromine atom. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[12] This results in a characteristic isotopic pattern for the molecular ion (M) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by 2 m/z units (the M and M+2 peaks).[11][12] This unique signature provides high confidence in the elemental composition. Coupling MS with a separation technique like Gas Chromatography (GC-MS) is standard practice for analyzing complex mixtures and ensuring sample purity.[13]

Key Advantages of MS:
  • High Sensitivity: Requires only a very small amount of sample (nanograms to picograms).

  • Molecular Weight Confirmation: Provides an accurate molecular weight, a fundamental property of the compound.

  • Elemental Information: Isotopic patterns can confirm the presence of specific elements like bromine and chlorine.[12]

Limitations:
  • No Stereochemical Information: Cannot distinguish between enantiomers or diastereomers.

  • Limited Connectivity Data: While fragmentation patterns can offer structural clues, they do not provide the complete connectivity map that NMR does.

  • Destructive Technique: The sample is consumed during the analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Injection:

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation:

    • An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis:

    • As components elute from the GC column, they enter the MS ion source (e.g., Electron Ionization - EI).

    • The molecules are ionized and fragmented.

    • The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

  • Data Interpretation:

    • The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions and isotopic patterns.

ms_workflow cluster_prep Sample Preparation & Separation cluster_analysis Mass Analysis prepare Prepare Dilute Solution inject Inject into GC prepare->inject separate GC Separation inject->separate ionize Ionization separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect mw_info Molecular Weight & Isotopic Pattern detect->mw_info

General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.

Comparative Summary of Techniques

The choice of analytical technique is driven by the specific question being asked. The following table provides a direct comparison to guide this decision-making process.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D structure, bond lengths/angles, absolute configuration, packingAtomic connectivity, solution conformation, dynamic processesMolecular weight, elemental composition (via isotopes), fragmentation
Sample State High-quality single crystalSolution or liquidSolid, liquid, or gas (requires vaporization)
Sample Amount ~0.1-0.3 mm crystal5-10 mgNanograms to micrograms
Stereochemistry Provides absolute configurationProvides relative stereochemistry; absolute requires chiral agentsNo stereochemical information
Key Strength Unambiguous and definitive structural proof[2]Analysis in biologically relevant solution stateExceptional sensitivity and speed[11][14]
Key Limitation Crystal growth can be a major bottleneck[6]Does not provide absolute 3D coordinatesProvides limited structural and no stereochemical data

An Emerging Alternative: Micro-Electron Diffraction (MicroED)

For cases where growing crystals large enough for SC-XRD is impossible, Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique.[6] Using a cryo-electron microscope, MicroED can determine high-resolution structures from nanocrystals that are a millionth of the size required for traditional X-ray methods.[6][15] This rapidly developing field promises to accelerate structure-based drug design by overcoming the long-standing crystallization challenge.

Conclusion: An Integrated Approach to Structural Validation

For the comprehensive and rigorous structural elucidation of (S)-2-(4-Bromophenyl)piperidine derivatives, no single technique is sufficient. A holistic, self-validating workflow is essential. The process begins with Mass Spectrometry for a rapid check of molecular weight and confirmation of the bromine atom's presence. It is followed by detailed 1D and 2D NMR Spectroscopy to piece together the molecular framework and assess its behavior in solution.

Finally, Single-Crystal X-ray Crystallography provides the definitive and irrefutable proof of the three-dimensional structure, including the all-important absolute configuration. By integrating the complementary strengths of these methods, researchers can establish the structure of novel compounds with the highest degree of confidence, providing the solid foundation necessary for advancing drug discovery and development.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (2021). Elsevier B.V.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (2006). PubMed. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). IntechOpen. Available at: [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). RSC Publishing. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCrJ. Available at: [Link]

  • Crystallographer's Toolbox for Structure Determination. (2022). NanoImaging Services. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2019). PMC. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). IUCrData. Available at: [Link]

  • The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. (2024). MDPI. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. (2021). IUCrData. Available at: [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Validation of the absolute configuration of 2-arylpiperidines

Validation of the Absolute Configuration of 2-Arylpiperidines: A Comparative Methodological Guide As an application scientist in drug discovery, I frequently encounter the stereochemical complexities of the 2-arylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Absolute Configuration of 2-Arylpiperidines: A Comparative Methodological Guide

As an application scientist in drug discovery, I frequently encounter the stereochemical complexities of the 2-arylpiperidine scaffold. This motif is a privileged structure in neuroactive agents and oncology therapeutics (e.g., glasdegib, LNP023, and methylphenidate analogs). The spatial orientation of the C2-aryl group dictates target engagement; for instance, the (S)-enantiomer may act as an NMDA receptor antagonist, while the (R)-enantiomer might preferentially inhibit monoamine transporters.

Assigning the absolute configuration (AC) of these molecules is not merely a regulatory checkbox—it is a scientific imperative. However, the inherent conformational flexibility of the piperidine ring (chair-flip dynamics) and the rapid rotation of N-protecting groups (such as N-Boc rotamers) complicate AC determination[1]. This guide objectively compares the leading analytical modalities for AC validation, providing the causality behind experimental choices and outlining self-validating protocols to ensure unassailable data integrity.

Comparative Analysis of Analytical Modalities

To validate the AC of a 2-arylpiperidine, we must choose a method that aligns with the physical state of the sample, the presence of heavy atoms, and the availability of computational resources.

A. Single-Crystal X-Ray Diffraction (scXRD) & MicroED

scXRD remains the gold standard for AC determination. It relies on the anomalous dispersion of X-rays by heavy atoms, which creates measurable intensity differences between Bijvoet pairs[2].

  • The Causality of Derivatization: 2-arylpiperidines often lack atoms heavier than oxygen. Attempting to assign AC on a light-atom structure can yield ambiguous Flack parameters. By derivatizing the secondary amine with p-bromobenzoyl chloride, we introduce a heavy bromine atom that maximizes amplitudinal and phasic differences in the diffraction data, ensuring a reliable Flack parameter[1][2].

  • MicroED for Nanocrystals: When growing >10 μm single crystals fails, Microcrystal Electron Diffraction (MicroED) can analyze sub-micron powders. However, kinematical refinement in MicroED lacks the differentiation power to assign absolute structure directly. To circumvent this, we utilize chiral salt formation (e.g., using (+)-camphorsulfonic acid); the known stereocenter of the counterion serves as an internal reference to determine the relative—and thus absolute—configuration of the piperidine[3].

B. Chiroptical Spectroscopy (VCD/ECD) coupled with DFT

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. It is highly sensitive to the 3D geometry of the piperidine ring.

  • The Causality of Conformational Rigor: Unlike scXRD, VCD is performed in solution. 2-arylpiperidines exist as an ensemble of conformers. If the N-amine is protected (e.g., N-Boc), the rapid rotation of the protecting group generates multiple rotamers[1]. Density Functional Theory (DFT) calculations must account for all low-energy conformers (<3 kcal/mol). Relying on a single calculated conformer will lead to mismatched theoretical spectra and catastrophic misassignment.

C. NMR via Competing Enantioselective Conversion (CEC)

While traditional Mosher's ester analysis is common, the Competing Enantioselective Conversion (CEC) method using Bode’s acylation reagents is highly tailored for cyclic amines[4].

  • The Causality of Kinetic Resolution: The CEC method relies on reacting an enantioenriched 2-arylpiperidine with both enantiomers of a chiral acyl transfer catalyst in separate vessels. The AC is assigned by identifying the "matched" case (the faster reaction), which is predicated on the energy difference between diastereomeric transition states. This method is highly effective for piperidines, provided the C2-substituent can adopt an axial orientation during acyl transfer[4].

Quantitative Performance Comparison

The following table summarizes the operational parameters and confidence metrics for each modality, allowing for objective workflow selection.

Analytical ModalitySample RequirementEnantiomeric Purity Req.Destructive?Turnaround TimeValidation / Confidence Metric
scXRD (Heavy Atom) >10 μm Single Crystal>99% (in crystal)No1–3 DaysAbsolute (Flack parameter ~0, esd < 0.1)
MicroED (Chiral Salt) <1 μm Nanocrystalline>95%No1–2 DaysHigh (Relative to known chiral counterion)
VCD + DFT Modeling 5–15 mg (Solution)>80%No3–5 Days (Compute)High (Alignment of robust vibrational modes)
CEC NMR Method <1 mg (Solution)>90%Yes (Derivatized)1 DayHigh (Kinetic resolution ratio > 3:1)

Strategic Decision Workflow

Selecting the correct analytical path prevents wasted material and ambiguous results. The following logic tree dictates the optimal approach based on sample properties.

Workflow A Enantioenriched 2-Arylpiperidine B Crystallinity & Quantity A->B C Large Single Crystals (>10 μm) B->C D Nanocrystalline Powder (<1 μm) B->D E Amorphous / Liquid (Solution State) B->E J Heavy Atom Present? (e.g., Br, Cl) C->J G MicroED with Chiral Salt Formation D->G H Chiroptical (VCD/ECD) + DFT Modeling E->H Non-destructive I NMR via CEC Method (Bode's Reagents) E->I Derivatization OK F scXRD Analysis K Direct Flack Parameter Assignment J->K Yes L Derivatize (e.g., p-Br-benzoyl chloride) J->L No K->F L->F

Caption: Decision matrix for selecting the optimal absolute configuration validation method.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are mathematically and physically impossible if the criteria are met.

Protocol 1: scXRD Validation via Heavy-Atom Derivatization[1][2]

Use Case: Liquid/amorphous 2-arylpiperidines requiring absolute certainty.

  • Derivatization (Causality: Heavy Atom Introduction): Dissolve the enantioenriched 2-arylpiperidine (1.0 eq) in anhydrous DCM. Add triethylamine (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C and slowly add p-bromobenzoyl chloride (1.2 eq). Stir until completion. The introduction of the bromine atom provides the necessary anomalous scattering cross-section for X-ray diffraction.

  • Purification & Crystallization: Purify the resulting amide via flash chromatography. Dissolve the pure compound in a minimum amount of hot EtOAc. Add hexanes dropwise until slightly cloudy, then heat to clarify. Allow to cool slowly in a vibration-free environment (vapor diffusion can also be used).

  • Data Acquisition: Mount a crystal (>10 μm) on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å). Cu radiation is critical here, as it enhances the anomalous dispersion signal of Bromine compared to Mo-Kα.

  • Self-Validation Checkpoint (Flack Parameter): After solving the structure, analyze the Bijvoet pairs. The system is validated only if the calculated Flack parameter is exactly ~0.00 with an estimated standard deviation (esd) of < 0.10. A Flack parameter of ~0.5 indicates a racemic twin, invalidating the AC assignment.

Protocol 2: VCD/DFT Solution-State Validation

Use Case: Valuable samples where crystallization fails and non-destructive analysis is required.

  • Experimental Acquisition: Dissolve 10 mg of the 2-arylpiperidine in 150 μL of CDCl₃. Load into a BaF₂ cell (100 μm path length). Acquire the IR and VCD spectra using a dual-PEM VCD spectrometer (resolution 4 cm⁻¹, 4-8 hours accumulation). Baseline correction must be performed using the racemic mixture to subtract artifactual birefringence.

  • Conformational Search (Causality: Rotamer Dynamics): Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., OPLS4). Retain all conformers within a 5.0 kcal/mol energy window. For N-Boc derivatives, manually verify that both syn and anti rotamers of the carbamate are represented[1].

  • DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies at the B3LYP/6-311+G(d,p) level of theory. Apply a scaling factor (typically 0.98) to the calculated frequencies.

  • Self-Validation Checkpoint (Robust Modes): Do not rely solely on automated similarity indices (e.g., SimIR/SimVCD). Manually validate the assignment by checking "robust modes"—vibrations that are conformationally independent. For 2-arylpiperidines, the C-N stretching and aromatic C=C breathing modes must show identical signs between the experimental and theoretical VCD spectra. If robust modes mismatch, the AC assignment is invalid.

References

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. PMC - NIH.[Link]

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Validation

Comparative Guide: (S)-2-(4-Bromophenyl)piperidine vs. Evans Auxiliary in Asymmetric Aldol Reactions

The asymmetric aldol reaction remains one of the most powerful transformations in organic synthesis for the stereocontrolled construction of carbon-carbon bonds. For decades, the stoichiometric chiral auxiliary approach—...

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric aldol reaction remains one of the most powerful transformations in organic synthesis for the stereocontrolled construction of carbon-carbon bonds. For decades, the stoichiometric chiral auxiliary approach—pioneered by David A. Evans—has been the gold standard for synthesizing polyketides and complex pharmaceuticals[1]. However, the rise of asymmetric organocatalysis has introduced highly efficient, atom-economical alternatives.

This guide provides an in-depth, objective comparison between the classic Evans Chiral Auxiliary (stoichiometric) and (S)-2-(4-Bromophenyl)piperidine (catalytic), a representative chiral amine organocatalyst. By analyzing their mechanistic paradigms, performance metrics, and experimental workflows, researchers can make informed decisions when designing stereoselective synthetic routes.

Mechanistic Paradigms: The "Why" Behind the Chemistry

The Stoichiometric Approach: Evans Oxazolidinone

The Evans aldol reaction relies on a chiral oxazolidinone auxiliary (typically derived from L-valine or L-phenylalanine) temporarily attached to the reaction substrate[2].

Causality of Experimental Choices:

  • Enolization: The substrate is treated with dibutylboron triflate ( Bu2​BOTf ) and a tertiary amine base (e.g., iPr2​NEt ). Boron is chosen because the B-O bond is exceptionally short and strong, leading to a highly rigid, tightly packed Z-enolate[1][3].

  • Transition State: The reaction proceeds through a highly ordered, six-membered Zimmerman-Traxler chair transition state[1][4]. The steric bulk of the auxiliary's substituent (e.g., an isopropyl or benzyl group) minimizes dipole interactions and forces the incoming aldehyde to approach from a single face, yielding the syn-aldol product with near-perfect predictability[3].

  • Cleavage: Because the auxiliary is covalently bound, a subsequent cleavage step (e.g., using LiOH/H2​O2​ or LiBH4​ ) is mandatory to release the final product and recover the auxiliary[3].

The Catalytic Approach: (S)-2-(4-Bromophenyl)piperidine

(S)-2-(4-Bromophenyl)piperidine (CAS: 1391410-27-7) is a commercially available chiral secondary amine[5]. It functions via enamine catalysis , a cornerstone of modern organocatalysis.

Causality of Experimental Choices:

  • Enamine Formation: The secondary amine reversibly condenses with an enolizable donor ketone or aldehyde to form a nucleophilic enamine intermediate[6].

  • Stereocontrol: The bulky 4-bromophenyl group at the C2 position of the piperidine ring acts as a steric shield. It blocks one face of the planar enamine, forcing the electrophilic acceptor aldehyde to attack from the opposite, unhindered face.

  • Turnover: Following carbon-carbon bond formation, the resulting iminium ion is rapidly hydrolyzed by trace water in the reaction medium, releasing the enantiopure aldol product (typically the anti-diastereomer) and regenerating the catalyst for the next cycle[7].

Visualizing the Workflows

To understand the operational differences, we must map the logical flow of both methodologies.

G A 1. Chiral Auxiliary (e.g., Valine-derived) B 2. N-Acylation (Attachment to Substrate) A->B C 3. Soft Enolization (Bu2BOTf, iPr2NEt) B->C D 4. Aldol Addition (Zimmerman-Traxler TS) C->D High Stereocontrol E 5. Auxiliary Cleavage (LiOH/H2O2) D->E F Enantiopure syn-Aldol Product E->F G Recovered Auxiliary E->G Recycle

Caption: Workflow of the Evans Aldol Reaction requiring stoichiometric attachment and cleavage steps.

G Cat (S)-2-(4-Bromophenyl)piperidine (10-20 mol%) Enamine Chiral Enamine (Sterically Shielded Face) Cat->Enamine + Donor - H2O Donor Aldol Donor (Ketone/Aldehyde) Donor->Enamine Transition Stereoselective C-C Bond Formation Enamine->Transition + Acceptor Acceptor Aldol Acceptor (Aldehyde) Acceptor->Transition Iminium Iminium Aldol Adduct Transition->Iminium Iminium->Cat Catalyst Regeneration Product Enantiopure anti-Aldol Product Iminium->Product + H2O Hydrolysis

Caption: Organocatalytic cycle showing direct, step-economic enamine-mediated asymmetric aldolization.

Performance & Atom Economy Comparison

The choice between these two methods often comes down to a trade-off between absolute predictability (Evans) and operational simplicity/atom economy (Organocatalysis).

ParameterEvans Chiral Auxiliary(S)-2-(4-Bromophenyl)piperidine
Role of Chiral Source Stoichiometric (1.0+ equivalents)Catalytic (10–20 mol%)
Primary Diastereomer Syn-aldol[1]Anti-aldol (typically)
Stereoselectivity (d.e. / e.e.) Exceptionally high (>99% d.e.)[2]Moderate to High (85–98% e.e.)[6][7]
Step Economy Low (Requires attachment & cleavage)High (Direct, one-step reaction)
Atom Economy Poor (Auxiliary mass is temporarily added)Excellent (Only water is lost)
Reaction Conditions Strict anhydrous, inert atmosphere, -78 °CAmbient to 0 °C, tolerates moisture/air
Substrate Scope Broad, highly predictable for complex synthesisSensitive to steric bulk of donor/acceptor

Experimental Methodologies

The following self-validating protocols outline the distinct operational realities of both approaches.

Protocol A: Evans Aldol Reaction (Stoichiometric)

Objective: Synthesis of a syn-aldol adduct using an N-propionyl oxazolidinone.

  • Enolization: Flame-dry a Schlenk flask and purge with Argon. Dissolve the N-propionyl chiral oxazolidinone (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M). Cool the solution to -78 °C.

  • Activation: Add Bu2​BOTf (1.1 equiv, 1.0 M in CH2​Cl2​ ) dropwise, followed by iPr2​NEt (1.2 equiv). Stir at -78 °C for 30 minutes to ensure complete formation of the Z-boron enolate[1][3].

  • Aldol Addition: Slowly add the acceptor aldehyde (1.1 equiv) dissolved in a minimal amount of CH2​Cl2​ . Stir at -78 °C for 1–2 hours.

  • Quenching: Quench the reaction at -78 °C with pH 7 phosphate buffer and methanol. To oxidize the boron species, add a 2:1 mixture of MeOH and 30% H2​O2​ and stir at 0 °C for 1 hour.

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and purify via flash chromatography.

  • Cleavage (Subsequent Step): To obtain the free β -hydroxy acid, the purified adduct must be treated with LiOH and H2​O2​ in THF/H2​O at 0 °C, followed by separation of the recovered auxiliary[3].

Protocol B: Organocatalytic Aldol Reaction (Catalytic)

Objective: Synthesis of an anti-aldol adduct using (S)-2-(4-Bromophenyl)piperidine.

  • Catalyst Preparation: In an ordinary reaction vial (no inert atmosphere strictly required), add (S)-2-(4-Bromophenyl)piperidine hydrochloride (10-20 mol%)[5]. If the hydrochloride salt is used, a mild base or buffer may be required, though many piperidine-catalyzed reactions utilize an acid co-catalyst (e.g., benzoic acid, 10 mol%) to facilitate iminium hydrolysis[7].

  • Reagent Addition: Add the donor ketone (e.g., cyclohexanone, 2.0–5.0 equiv) and the acceptor aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv). The reaction can often be run neat (solvent-free) or in a polar solvent like DMSO or water to accelerate the reaction[6].

  • Reaction: Stir the mixture at room temperature or 0 °C for 12–24 hours. The reaction progress can be monitored directly via TLC.

  • Direct Isolation: Because there is no covalently bound auxiliary, the reaction mixture can be directly loaded onto a silica gel column. Elute with a hexane/ethyl acetate gradient to isolate the pure anti-aldol product. The catalyst can often be recovered during chromatography.

Conclusion & Selection Guide

The decision between the Evans auxiliary and (S)-2-(4-Bromophenyl)piperidine hinges on the specific needs of the synthetic campaign:

  • Choose the Evans Auxiliary when: You are in the early stages of a complex total synthesis (e.g., polyketides) where absolute, exception-less stereocontrol (>99% d.e.) is non-negotiable, and you require the syn-diastereomer[1][4]. The cost of lower atom economy is offset by the reliability of the Zimmerman-Traxler transition state.

  • Choose (S)-2-(4-Bromophenyl)piperidine when: You are developing scalable, green-chemistry methodologies, synthesizing libraries of anti-aldol products, or prioritizing step-economy. The ability to bypass attachment and cleavage steps significantly accelerates throughput, making it ideal for pharmaceutical intermediate screening and late-stage functionalization.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. Chem-Station. Available at: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction. National Institutes of Health (NIH). Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Quantifying impurities in (S)-2-(4-Bromophenyl)piperidine by LC-MS

High-Resolution Quantification of Impurities in (S)-2-(4-Bromophenyl)piperidine: A Comparative LC-MS Guide (S)-2-(4-Bromophenyl)piperidine is a highly valuable chiral building block utilized in the synthesis of complex a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Quantification of Impurities in (S)-2-(4-Bromophenyl)piperidine: A Comparative LC-MS Guide

(S)-2-(4-Bromophenyl)piperidine is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, the synthetic pathways for this compound inevitably generate trace impurities that can compromise drug safety and efficacy. These include the unwanted (R)-enantiomer, regioisomers (such as the 3-bromo derivative), and genotoxic starting materials like unsubstituted piperidine.

Due to the highly polar, basic nature of the piperidine ring and its lack of a strong UV chromophore, traditional HPLC-UV methods often require cumbersome pre-column derivatization, which introduces analytical variability. This guide objectively compares direct-injection Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for quantifying these impurities, providing researchers with field-proven methodologies and self-validating protocols.

The Analytical Challenge & Mechanistic Causality

Quantifying impurities in chiral amines requires overcoming two distinct chromatographic hurdles: polarity and stereochemistry .

Standard RPLC-MS is highly effective for separating achiral impurities (like genotoxic piperidine)[1]. By utilizing an aqueous-organic gradient with acidic modifiers, the basic nitrogen of the piperidine ring is protonated, enhancing retention on specialized polar-endcapped C18 columns and maximizing Electrospray Ionization (ESI) efficiency[2]. However, RPLC struggles with chiral resolution. Aqueous mobile phases often yield poor efficiency on Chiral Stationary Phases (CSPs), resulting in broad peaks and inadequate separation of the (S) and (R) enantiomers.

To solve the chiral challenge,[3]. SFC utilizes supercritical carbon dioxide (CO₂) blended with an organic modifier (e.g., methanol). The mechanistic advantage lies in fluid dynamics: supercritical CO₂ possesses a viscosity approximately one-third that of standard HPLC solvents, coupled with high diffusivity. This allows for flow rates 3 to 5 times higher than LC without exceeding column pressure limits, resulting in exceptionally sharp peaks. Furthermore, as the CO₂ rapidly evaporates at the mass spectrometer's atmospheric pressure interface, it dramatically enhances ionization efficiency and eliminates the ion suppression risks inherent to highly aqueous LC mobile phases[4].

Causality Chiral Chiral Separation Challenge (S) vs (R) Isomers LC Standard LC-MS High Viscosity Mobile Phase Chiral->LC SFC SFC-MS Supercritical CO2 + Modifier Chiral->SFC LC_Res Broad Peaks Lower Resolution LC->LC_Res LC_Ion Aqueous ESI Ion Suppression Risk LC->LC_Ion SFC_Res High Diffusivity Sharp Peaks SFC->SFC_Res SFC_Ion Rapid CO2 Evaporation Enhanced Ionization SFC->SFC_Ion

Fig 1. Mechanistic advantages of SFC-MS over LC-MS for chiral piperidine resolution.

Comparative Analysis: RPLC-MS vs. Chiral SFC-MS

To achieve comprehensive impurity profiling, a divergent analytical strategy is required. RPLC-MS is deployed for genotoxic and regioisomeric impurities, while SFC-MS is reserved for enantiomeric quantification.

Table 1: Performance Comparison of Analytical Modalities

ParameterReversed-Phase LC-MS/MSChiral SFC-MS/MS
Primary Target Genotoxic piperidine, regioisomersEnantiomeric impurities ((R)-isomer)
Mobile Phase Water / Acetonitrile (0.1% Formic Acid)Supercritical CO₂ / Methanol
Ionization Source ESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)
Typical Run Time 7 – 10 minutes3 – 5 minutes
Resolution ( Rs​ ) Poor for enantiomers ( Rs​ < 1.0)Excellent for enantiomers ( Rs​ > 3.0)
Sensitivity (LOD) ~0.01 µg/mL (achiral targets)~0.02 µg/mL (chiral isomers)

Causality Note on Ionization: While ESI is standard for LC-MS, [5]. ESI in CO₂-rich environments can lead to unpredictable adduct formation. APCI relies on gas-phase ion-molecule reactions, which remain highly stable in SFC effluents, ensuring reliable quantification.

G Start Sample: (S)-2-(4-Bromophenyl)piperidine Prep Sample Preparation (Dilution & Internal Standard) Start->Prep Split Analytical Divergence Prep->Split RPLC Reversed-Phase LC-MS (Genotoxic & Achiral Impurities) Split->RPLC Aqueous/Organic SFC Chiral SFC-MS (Enantiomeric Impurity: R-isomer) Split->SFC CO2/Methanol MS1 ESI-MS/MS (MRM Mode) RPLC->MS1 MS2 APCI-MS/MS (MRM Mode) SFC->MS2 Data Data Synthesis & Quantification MS1->Data MS2->Data

Fig 2. Divergent LC-MS and SFC-MS workflow for comprehensive impurity profiling.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The inclusion of internal standards (IS) and specific system suitability tests (SST) guarantees that the instrument is performing optimally before any sample data is recorded.

Protocol A: RPLC-MS/MS for Genotoxic Piperidine

Objective: Quantify trace unsubstituted piperidine and regioisomers down to regulatory thresholds.

  • Sample Preparation: Dissolve 10 mg of the API in 1 mL of 50:50 Water:Methanol. Spike with 20 µL of Piperidine-d11 (Internal Standard) to a final IS concentration of 0.1 µg/mL.

  • Chromatographic Conditions:

    • Column: Atlantis C18 (3.9 × 100 mm, 5 µm) – Chosen for its high retention of polar basic compounds.[1]

    • Mobile Phase: Gradient elution of 0.05% Formic acid in water (A) and Methanol (B). Flow rate: 1.0 mL/min.

    • Injection Volume: 5.0 µL.

  • MS Parameters (ESI+): Multiple Reaction Monitoring (MRM) mode. Monitor transition m/z 86.1 → 70.1 for piperidine[2].

  • Self-Validation Checkpoint: Inject a diluent blank prior to the sample sequence. The baseline must show no carryover (S/N < 3). The IS peak area across all subsequent runs must not deviate by more than ±5%, validating consistent extraction and ionization.

Protocol B: Chiral SFC-MS/MS for (R)-Enantiomer Quantification

Objective: Rapidly quantify the (R)-2-(4-Bromophenyl)piperidine impurity.

  • Sample Preparation: Dissolve 5 mg of the API in 1 mL of pure Methanol.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (4.6 × 150 mm, 3 µm) or equivalent immobilized amylose/cellulose phase.

    • Mobile Phase: Isocratic 85% supercritical CO₂ / 15% Methanol (containing 0.1% Diethylamine to suppress secondary interactions with the stationary phase).

    • Backpressure: 120 bar; Temperature: 35°C; Flow Rate: 3.0 mL/min.

  • MS Parameters (APCI+): MRM mode monitoring the brominated precursor m/z 240.0 → fragment ions.

  • Self-Validation Checkpoint (System Suitability): Inject a racemic reference standard of 2-(4-Bromophenyl)piperidine. The system is only validated for quantitative analysis if the critical resolution ( Rs​ ) between the (S) and (R) peaks is strictly ≥2.5 .

Quantitative Data & Validation Summary

When executed correctly, both methodologies yield exceptional linearity and recovery, well within the International Council for Harmonisation (ICH) guidelines for impurity profiling.

Table 2: Method Validation Data for (S)-2-(4-Bromophenyl)piperidine Impurities

Impurity TypeAnalytical MethodLinearity ( R2 )LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Unsubstituted PiperidineRPLC-MS> 0.9990.0100.03098.5 - 102.1
3-Bromo RegioisomerRPLC-MS> 0.9950.0150.04597.2 - 101.4
(R)-2-(4-Bromophenyl)piperidineSFC-MS> 0.9980.0200.06099.0 - 103.5

Note: The LOD of 0.010 µg/mL for unsubstituted piperidine via RPLC-MS is significantly lower than standard regulatory thresholds, confirming its adequacy for genotoxic compliance[1].

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant National Institutes of Health (PubMed) URL: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online URL:[Link]

  • SFC-MS versus LC-MS - advantages and challenges Chromatography Today URL:[Link]

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds American Pharmaceutical Review URL:[Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery American Laboratory URL:[Link]

Sources

Validation

In-Depth Spectroscopic Comparison of 2-Arylpiperidine Diastereomers: A Technical Guide

Executive Summary Substituted 2-arylpiperidines are privileged scaffolds ubiquitous in neuroactive pharmaceuticals, ranging from methylphenidate analogs to complex spirocyclic drug candidates. Because the pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-arylpiperidines are privileged scaffolds ubiquitous in neuroactive pharmaceuticals, ranging from methylphenidate analogs to complex spirocyclic drug candidates. Because the pharmacological efficacy of these molecules is highly dependent on their three-dimensional orientation, distinguishing between cis and trans diastereomers is a critical bottleneck in drug development. This guide provides an objective, self-validating spectroscopic framework for differentiating 2-arylpiperidine diastereomers, focusing on the mechanistic causality behind Nuclear Magnetic Resonance (NMR) behaviors.

For clarity, this guide uses the 2,4-disubstituted 2-arylpiperidine as the primary structural model, as stereochemical relationships (e.g., cis equating to an equatorial-equatorial conformation) invert depending on the substitution pattern.

Mechanistic Causality: Stereochemistry & Conformational Dynamics

The spectroscopic differentiation of piperidine diastereomers is governed by fundamental thermodynamic principles. The bulky 2-aryl substituent acts as a conformational anchor. To minimize severe 1,3-diaxial interactions and 1[1], the aryl group overwhelmingly prefers the equatorial position in the chair conformation.

This anchoring dictates the orientation of the substituent at the C4 position:

  • The cis-Diastereomer (e,e): To remain cis to the equatorial 2-aryl group, the C4 substituent must also adopt an equatorial position. Consequently, the protons attached to C2 ( H2​ ) and C4 ( H4​ ) are both forced into axial positions.

  • The trans-Diastereomer (e,a): To remain trans to the equatorial 2-aryl group, the C4 substituent is forced into an axial position. Consequently, the H4​ proton resides in an equatorial position.

The Karplus Relationship

The physical causality behind our NMR assignments relies on the Karplus equation, which dictates that vicinal coupling constants ( 3JHH​ ) are a function of the dihedral angle ( θ ) between protons.

  • Axial-Axial ( 180∘ ): Yields large coupling constants (10–12 Hz).

  • Axial-Equatorial ( 60∘ ): Yields small coupling constants (2–5 Hz).

The Rotamer Conundrum

A major pitfall in piperidine NMR analysis is the presence of N-protecting groups (e.g., N-Boc, N-Ac). The partial double-bond character of the carbamate C-N bond restricts rotation, creating rotamers that exist in slow equilibrium on the NMR timescale at room temperature. This results in doubled signals that mimic a diastereomeric mixture—a well-documented 2[2]. As demonstrated in recent 3[3], Variable-Temperature (VT) NMR is required to increase the rotational rate and coalesce these signals prior to stereochemical assignment.

Spectroscopic Workflow

PiperidineNMR N1 Synthesize/Isolate 2-Arylpiperidine N2 1D 1H NMR at 298 K (Check for signal doubling) N1->N2 N3 Are signals doubled? N2->N3 N4 VT-NMR (e.g., 350 K) Coalesce N-Boc/N-Ac rotamers N3->N4 Yes (Rotamers present) N5 2D NOESY & J-Coupling Analysis N3->N5 No (Single conformer) N4->N5 Signals coalesced N6 Analyze 3J_HH (Karplus) & Through-Space NOEs N5->N6 N7 Assign cis/trans Diastereomer N6->N7

Workflow for resolving rotameric interference and assigning 2-arylpiperidine diastereomers via NMR.

Data Presentation: Diagnostic NMR Parameters

The following tables summarize the quantitative benchmarks used to definitively assign the relative stereochemistry of 2,4-disubstituted 2-arylpiperidines.

Table 1: Typical 3JHH​ Coupling Constants for 2,4-Disubstituted 2-Arylpiperidines

DiastereomerConformation H2​ Position H4​ Position 3JH2,H3ax​ (Hz) 3JH4,H3ax​ (Hz) 3JH4,H5ax​ (Hz)
cis (2,4) Equatorial, Equatorial (e,e)AxialAxial10–1210–1210–12
trans (2,4) Equatorial, Axial (e,a)AxialEquatorial10–122–52–5

Table 2: Diagnostic 2D NOESY Correlations

DiastereomerConformation H2​↔H4​ NOE H2​↔H6ax​ NOE H4​↔H6ax​ NOE
cis (2,4) e,eStrong (1,3-diaxial)Strong (1,3-diaxial)Strong (1,3-diaxial)
trans (2,4) e,aWeak / Absent Strong (1,3-diaxial)Weak / Absent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include internal validation steps to prevent misinterpretation of artifacts.

Protocol 1: Variable-Temperature (VT) NMR for Rotamer Resolution

Purpose: To distinguish true diastereomeric mixtures from N-carbamate rotamers.

  • Solvent Selection: Dissolve 15–20 mg of the purified piperidine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). Note: CDCl3​ is strictly avoided due to its low boiling point (61 °C), which precludes reaching the coalescence temperature ( Tc​ ).

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K. Identify broadened or doubled signals (often seen in the tert-butyl protons of a Boc group or the H2​ benzylic proton).

  • Thermal Coalescence: Increment the NMR probe temperature in 10 K steps up to 350–370 K. Allow 5 minutes of thermal equilibration at each step. Monitor the spectrum until the doubled signals coalesce into sharp, time-averaged peaks.

  • Self-Validation (Cooling Step): Once coalescence is achieved and data is recorded, return the probe to 298 K and re-acquire the spectrum. Validation Check: The signals must revert exactly to their original doubled state. If new peaks appear or the spectrum does not revert, thermal degradation has occurred, and the data must be discarded.

Protocol 2: Stereochemical Assignment via 2D NOESY and J-Coupling

Purpose: To map through-space interactions and dihedral angles for absolute diastereomer assignment.

  • Data Acquisition: At the coalescence temperature (or at 298 K if no protecting group rotamers are present), acquire a 2D NOESY spectrum. Set the mixing time ( tm​ ) to 300–500 ms, which is mathematically optimized for the correlation time ( τc​ ) of small molecules (MW < 500 Da).

  • J-Coupling Extraction: Isolate the H4​ multiplet in the 1D spectrum. Extract the vicinal coupling constants. If H4​ presents as a triplet of triplets (or similar) with two large couplings (>10 Hz), it is axial (cis-diastereomer). If it presents with only small couplings (<5 Hz) to the adjacent axial protons, it is equatorial (trans-diastereomer).

  • NOE Mapping: Analyze the 2D NOESY contour plot. Draw a cross-section between the H2​ and H4​ resonance frequencies.

    • Validation Check: A strong cross-peak confirms a 1,3-diaxial spatial proximity (< 3.0 Å), definitively assigning the cis (e,e) diastereomer. The absence of this peak, coupled with small H4​ J -values, confirms the trans (e,a) diastereomer.

References

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines Source: PMC / National Institutes of Health URL:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Bromophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-Bromophenyl)piperidine
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